(S)-(+)-2-Phenylglycinol
Description
Significance of Chirality in Chemical and Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. rijournals.commdpi.com Biological systems, such as the human body, are inherently chiral and often exhibit a high degree of stereoselectivity, meaning they interact differently with each enantiomer of a chiral compound. mdpi.comresearchgate.net
The distinct physiological responses to different enantiomers are of paramount importance in the pharmaceutical and agrochemical industries. mdpi.comwiley.com One enantiomer of a drug may elicit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. mdpi.com Similarly, in agrochemicals, one enantiomer of a pesticide or herbicide might be highly effective against a target pest or weed, while its mirror image could be inert or detrimental to beneficial organisms. chiralpedia.com Consequently, there is a strong emphasis on producing single-enantiomer drugs and agrochemicals to maximize efficacy and minimize adverse effects. chiralpedia.comnih.gov In 2020, 20 out of the 35 pharmaceuticals approved by the FDA were chiral compounds. mdpi.com
Achieving a specific three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like natural products and pharmaceuticals. numberanalytics.comfiveable.me Stereochemical control refers to the ability to direct a chemical reaction to selectively produce a desired stereoisomer. fiveable.me This control is essential as the biological activity and physical properties of a complex molecule are intrinsically linked to its stereochemistry. rijournals.comnumberanalytics.com Chemists employ various strategies, including the use of chiral catalysts and auxiliaries, to achieve high levels of stereochemical control in their synthetic endeavors. rijournals.comfiveable.me
Overview of Chiral Amino Alcohols as Versatile Building Blocks
Chiral amino alcohols are highly sought-after building blocks in asymmetric synthesis due to their bifunctionality and ready availability in enantiomerically pure forms. nih.govfrontiersin.org They serve as foundational components for the synthesis of more complex chiral molecules. nih.gov
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands that coordinate to metal centers, forming highly effective asymmetric catalysts. nordmann.global These catalysts are instrumental in a wide range of enantioselective transformations.
Beyond their role in catalysis, chiral amino alcohols and their derivatives can function as chiral auxiliaries. youtube.comthieme-connect.com A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter has been established, the auxiliary is removed. (S)-(+)-2-Phenylglycinol, for instance, has been utilized in the synthesis of chiral, unsymmetrical bisoxazolines and as a reagent for the resolution of acids. chemicalbook.comfishersci.ca
Contextualization of this compound within Chiral Amino Alcohol Chemistry
This compound, a chiral amino alcohol with a phenyl group, is a particularly valuable member of this class of compounds. nordmann.globalnih.gov Its rigid phenyl group often enhances the stereoselectivity of reactions in which it or its derivatives are involved. It serves as a crucial chiral building block for the synthesis of various pharmaceuticals and bioactive compounds. smolecule.com Its utility is demonstrated in its application as a starting material for the synthesis of antiviral drugs, such as HIV protease inhibitors, and its potential in the development of novel antidepressants. smolecule.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol sigmaaldrich.com |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 75-78 °C sigmaaldrich.com |
| Optical Activity | [α]19/D +33°, c = 0.75 in 1 M HCl sigmaaldrich.com |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone, and methanol. Limited solubility in water. chemicalbook.comfishersci.ca |
Historical Development and Early Research
The importance of chiral amino acids as fundamental building blocks in nature has long been recognized. beilstein-journals.org Early research in organic synthesis often drew inspiration from these natural structures, leading to the development and use of their synthetic derivatives, including chiral amino alcohols. beilstein-journals.org The evolution of asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral compound, has further highlighted the importance of molecules like this compound. nih.govdiva-portal.org The development of methods for the chemoselective acylation of amino alcohols and the use of these compounds in creating chiral catalysts have been significant milestones in the field. beilstein-journals.org More recent advancements have focused on developing novel catalytic strategies for the efficient construction of chiral amino alcohol frameworks from readily available starting materials. westlake.edu.cn
Comparison with Structurally Similar Chiral Compounds
To fully appreciate the specific contributions of this compound, it is useful to compare it with other chiral compounds that share some structural similarities.
(R)-(−)-2-Phenylglycinol is the enantiomer of this compound. This means they have the same molecular formula and connectivity but are non-superimposable mirror images of each other. The key difference lies in their stereochemistry, which leads to opposite optical rotations. While this compound has a positive optical rotation, its (R)-counterpart exhibits a negative rotation. sigmaaldrich.comsigmaaldrich.com This seemingly subtle difference has profound implications in asymmetric synthesis, where the choice of enantiomer dictates the stereochemical outcome of a reaction. For instance, they are both used in peptide synthesis and can be used to create stereoisomers of other molecules. sigmaaldrich.com
D-(−)-α-Phenylglycine is a chiral amino acid, differing from this compound by the presence of a carboxylic acid group instead of an alcohol. cookechem.com This functional group difference results in significantly different physical properties, such as a much higher melting point for D-(−)-α-Phenylglycine due to strong hydrogen bonding. cookechem.comsigmaaldrich.comsigmaaldrich.com In terms of application, D-(−)-α-Phenylglycine is a crucial intermediate in the synthesis of β-lactam antibiotics like ampicillin. cookechem.comfengchengroup.com
(S)-3-Phenylbutyric acid is a chiral carboxylic acid that shares the phenyl group but lacks the amino and hydroxyl groups of this compound. biosynth.com Its primary applications are in peptide synthesis and as a precursor for inhibitors of lipid metabolism. biosynth.com The absence of the amino alcohol functionality makes it less versatile in the realm of asymmetric catalysis compared to this compound. Research has also explored its potential therapeutic applications in treating urea (B33335) cycle disorders and certain neurodegenerative diseases. ontosight.aiontosight.ai
(S)-Phenylalaninol, derived from the amino acid phenylalanine, is another chiral amino alcohol. medchemexpress.comnih.gov Structurally, it differs from this compound by having a benzyl (B1604629) group (a phenylmethyl group) instead of a phenyl group directly attached to the chiral center. This additional methylene (B1212753) group impacts its conformational flexibility and reactivity. (S)-Phenylalaninol and its derivatives have been investigated for their biological activity, including as stimulants. wikipedia.org
(1S, 2R)-Norephedrine is a diastereomer of ephedrine (B3423809) and possesses a similar phenyl-amino-alcohol structure. krackeler.comsigmaaldrich.com However, it has an additional methyl group on the carbon adjacent to the nitrogen atom. This compound is a sympathomimetic amine and has been used as a decongestant. pharmacompass.comscbt.com It acts by causing the release of norepinephrine (B1679862) and also has direct agonist activity at some adrenergic receptors. pharmacompass.com
Interactive Data Table: Comparison of Chiral Compounds
| Compound | Molecular Formula | Key Functional Groups | Primary Applications |
| This compound | C₈H₁₁NO | Amino, Hydroxyl, Phenyl | Chiral auxiliary, synthesis of oxazoline (B21484) ligands, intermediate for pharmaceuticals. guidechem.comfishersci.nochemicalbook.com |
| (R)-(−)-2-Phenylglycinol | C₈H₁₁NO | Amino, Hydroxyl, Phenyl | Enantiomer of (S)-form, used in synthesis of distinct stereoisomers. sigmaaldrich.comsigmaaldrich.com |
| D-(−)-α-Phenylglycine | C₈H₉NO₂ | Amino, Carboxylic Acid, Phenyl | Intermediate for β-lactam antibiotics. cookechem.comfengchengroup.com |
| (S)-3-Phenylbutyric Acid | C₁₀H₁₂O₂ | Carboxylic Acid, Phenyl | Peptide synthesis, precursor for lipid metabolism inhibitors. biosynth.comchemicalbook.com |
| (S)-Phenylalaninol | C₉H₁₃NO | Amino, Hydroxyl, Benzyl | Derivative of phenylalanine, used in synthesis of stimulants. medchemexpress.comwikipedia.org |
| (1S, 2R)-Norephedrine | C₉H₁₃NO | Amino, Hydroxyl, Phenyl, Methyl | Sympathomimetic amine, decongestant. krackeler.comsigmaaldrich.compharmacompass.com |
Phenylethanolamine
Phenylethanolamine, or β-hydroxyphenethylamine, is a chiral amino alcohol structurally related to this compound. wikipedia.org While both are 1,2-amino alcohols containing a phenyl group, they differ in the position of the amino group relative to the phenyl ring and the hydroxyl group. In Phenylglycinol, the amino and hydroxyl groups are on carbons 2 and 1 respectively (of the ethanol (B145695) backbone), with the phenyl group also on carbon 2. In Phenylethanolamine, the hydroxyl group is on carbon 1 and the amino group on carbon 2, with the phenyl group on carbon 1.
Recent advancements have demonstrated the synthesis of enantiomerically pure phenylethanolamine from L-phenylalanine using multi-enzyme pathways. acs.orgacs.orguva.nl One such divergent cascade involves the conversion of an intermediate diol, (S)-1-phenyl-1,2-diol, into phenylethanolamine. acs.orguva.nl In this process, the diol is oxidized by an alcohol oxidase and then aminated by an amine dehydrogenase to yield the final product. acs.orgacs.org For example, starting from approximately 100 mg of the corresponding diol intermediate, (R)-phenylethanolamine has been isolated in a 92% yield with an enantiomeric excess greater than 99.9%. acs.orgacs.org This highlights the efficiency of biocatalytic routes in producing high-value chiral molecules from renewable starting materials. acs.org
The structural properties of Phenylethanolamine are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-Amino-1-phenylethanol |
| Molecular Formula | C₈H₁₁NO |
| Molar Mass | 137.18 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 56 to 57 °C |
| Chirality | Exists as (R) and (S) enantiomers |
Research Trajectory and Future Directions for this compound Studies
The research landscape for this compound is characterized by the development of novel synthetic methodologies and the expansion of its applications as a chiral building block. A significant trend is the move towards more sustainable and efficient production methods, particularly through biocatalysis.
Advanced Synthetic Methods: Recent studies have focused on creating artificial biocatalytic cascades to produce (S)-phenylglycinol from renewable feedstocks like L-phenylalanine. nih.govresearchgate.net These multi-enzyme, one-pot processes offer high yields and excellent enantioselectivity, overcoming limitations of previous methods. nih.gov For instance, a six-step artificial cascade using engineered E. coli cell modules has been developed. nih.gov This system converts L-phenylalanine to (S)-phenylglycinol with up to 99% conversion and greater than 99% enantiomeric excess (ee). nih.gov On a 100-mL preparative scale, (S)-phenylglycinol was obtained in a 71.0% yield with a productivity of 4.42 g/L per day. nih.gov These enzymatic cascades represent a practical and sustainable route for synthesis. acs.orgnih.gov
Applications in Asymmetric Synthesis: this compound continues to be a valuable chiral auxiliary and precursor in asymmetric synthesis. rsc.orgscispace.com Its utility has been demonstrated in the synthesis of chiral, unsymmetrical bisoxazolines and as a resolving agent for acids. thermofisher.krfishersci.nothermofisher.com
Future research is likely to focus on several key areas:
Novel Ligand Development: this compound serves as a scaffold for new, more sophisticated chiral ligands. For example, it has been used to synthesize C2-symmetric spirocyclic bis-oxazoline (SPIROX) ligands, which are promising for asymmetric catalysis. mdpi.com
Expanding Biocatalytic Routes: Further optimization and engineering of enzyme cascades will likely lead to even more efficient, scalable, and economically viable production of (S)-phenylglycinol and its derivatives from bio-based materials. researchgate.netresearchgate.net
Ylide-Mediated Reactions: The use of phenylglycinol-derived chiral auxiliaries in ammonium (B1175870) ylide-mediated reactions has proven to be a promising strategy for synthesizing chiral epoxides and aziridines with high stereoselectivity. rsc.org This area is ripe for further exploration to broaden the scope and application of these reactions.
The trajectory of this compound studies points towards its increasing importance in green chemistry and advanced asymmetric synthesis, driven by innovations in biocatalysis and the design of novel chiral structures.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943295 | |
| Record name | 2-Amino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20989-17-7 | |
| Record name | (+)-Phenylglycinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20989-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, beta-amino-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020989177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90943295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies of S + 2 Phenylglycinol
Classical Resolution Techniques for Racemic Mixtures
The separation of enantiomers from a racemic mixture, known as resolution, remains a practical and economically viable method for the large-scale production of (S)-(+)-2-Phenylglycinol. This approach typically involves the use of a chiral resolving agent to form diastereomers, which can then be separated due to their different physical properties.
Diastereomeric Salt Formation with Chiral Resolving Agents
A common and effective resolution strategy is the formation of diastereomeric salts by reacting the racemic 2-phenylglycinol with a chiral acid. The resulting diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization.
Tartaric acid is a widely used chiral resolving agent for amines. In the resolution of racemic 2-phenylglycinol, the use of L-tartaric acid can lead to the formation of diastereomeric salts. google.com The difference in solubility between the (S)-2-phenylglycinol-L-tartrate and (R)-2-phenylglycinol-L-tartrate salts allows for the isolation of the desired (S)-enantiomer through crystallization. oup.com
Mandelic acid is another effective chiral resolving agent for separating enantiomers of amino alcohols. nordmann.global The reaction of racemic 2-phenylglycinol with an enantiomerically pure form of mandelic acid, such as (R)-(-)-mandelic acid, results in the formation of diastereomeric salts. lcms.cz These salts can then be separated based on their differential solubility in a suitable solvent system. lcms.czresearchgate.net The choice of solvent and crystallization conditions is critical for achieving high diastereomeric excess and yield. lcms.cz
Chromium Chloride-Mediated Resolution
A more novel approach to the resolution of racemic 2-phenylglycinol involves the use of a chromium(III) chloride complex.
This method, detailed in Chinese patent CN103204780A, involves the reaction of racemic 2-phenylglycinol with m-cyanoaniline and chromium chloride hexahydrate in chlorobenzene. google.com The (S)-enantiomer selectively crystallizes out of the solution as its hydrochloride salt. This process is reported to achieve a high recovery of 85–90% with an impressive enantiomeric excess (ee) of 99%. The reaction is carried out at room temperature, and the product is isolated through thermal filtration followed by dissolution and recrystallization. google.com
Asymmetric Synthesis Approaches
Asymmetric synthesis offers a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture. Several asymmetric strategies have been developed for the synthesis of this compound.
One notable approach involves the asymmetric reduction of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of 2-phenylglycine derivatives using chiral catalysts can yield this compound with high enantioselectivity. Another method is the reduction of (S)-2-phenylglycine using reducing agents like lithium aluminum hydride.
Recent advancements have also explored biocatalytic methods. For example, engineered enzymes such as ω-transaminases can be used for the asymmetric amination of a ketone precursor to produce chiral phenylglycinol. nih.gov A multi-enzyme cascade system has been developed to convert L-phenylalanine into (S)-phenylglycinol with high conversion and excellent enantiomeric excess (>99% ee). nih.govhep.com.cn
| Synthesis Method | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) |
| Diastereomeric Salt Formation with Tartaric Acid | L-Tartaric Acid | Variable | High |
| Diastereomeric Salt Formation with Mandelic Acid | (R)-(-)-Mandelic Acid | Variable | High |
| Chromium Chloride-Mediated Resolution | CrCl₃·6H₂O, m-cyanoaniline | 85-90% | 99% |
| Asymmetric Hydrogenation | Chiral Catalysts | 90-95% | 97-99% |
| Biocatalytic Cascade | Engineered E. coli with ω-transaminase | 71.0% | >99% |
Table 1: Comparison of Synthesis Methodologies for this compound
Reduction of (S)-2-Phenylglycine and Derivatives
The reduction of the carboxylic acid or ester functionality of (S)-2-phenylglycine and its derivatives is a common and direct route to this compound. This transformation is typically achieved using powerful reducing agents.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their esters to primary alcohols. The reduction of (S)-2-phenylglycine or its esters, such as the methyl ester, with LiAlH₄ is a well-established method for producing this compound. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). orgsyn.org
This method is known for its high efficiency and generally provides good yields. For instance, the reduction of (S)-2-phenylglycine methyl ester with LiAlH₄ can achieve yields in the range of 80-85% with an enantiomeric excess greater than 98%. One reported procedure for the reduction of phenylglycine to phenylglycinol yielded 76% of the desired product. orgsyn.org Another protocol involving the reduction of (-)-phenylglycine with LiAlH₄ also produced this compound. orgsyn.org The high reactivity of LiAlH₄ necessitates careful handling and controlled reaction conditions.
Sodium Borohydride (B1222165) (NaBH₄) Reduction
Sodium borohydride (NaBH₄) is a milder reducing agent compared to LiAlH₄ and is often used for the reduction of esters to alcohols. While NaBH₄ alone is generally not effective for the reduction of carboxylic acids, its reactivity can be enhanced by the addition of a Lewis acid, such as boron trifluoride etherate. google.com
In the synthesis of this compound, a combination of sodium borohydride and a Lewis acid can be employed to reduce (S)-2-phenylglycine. google.com One approach involves adding sodium borohydride in batches to a solution of L-phenylglycine in tetrahydrofuran, followed by the dropwise addition of boron trifluoride etherate at a controlled temperature of 0°C. google.com Another study reported the synthesis of D-Phenylglycinol by reducing D-phenylglycine using a sodium borohydride-iodine system in tetrahydrofuran, highlighting the versatility of this reagent in combination with different additives. chemicalbook.com The use of NaBH₄ is considered a milder alternative to LiAlH₄. google.com
Table 1: Comparison of Reduction Methods for (S)-2-Phenylglycine Derivatives
| Reducing Agent | Substrate | Solvent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| LiAlH₄ | (S)-2-Phenylglycine methyl ester | THF | 80-85% | >98% | |
| LiAlH₄ | Phenylglycine | Not specified | 76% | Not specified | orgsyn.org |
| NaBH₄ / Boron trifluoride etherate | L-Phenylglycine | THF | Not specified | Not specified | google.com |
| NaBH₄ / Iodine | D-Phenylglycine | THF | Not specified | Not specified | chemicalbook.com |
Asymmetric Hydrogenation of 2-Phenylglycine Derivatives
Asymmetric hydrogenation represents a powerful strategy for the synthesis of chiral compounds like this compound from prochiral precursors. This method avoids the need for a pre-existing chiral center in the starting material and can offer high enantioselectivity.
Role of Chiral Catalysts
The success of asymmetric hydrogenation hinges on the use of chiral catalysts, which are typically transition metal complexes containing chiral ligands. renyi.hugoogle.com These catalysts create a chiral environment that directs the hydrogenation reaction to favor the formation of one enantiomer over the other. acs.org For the synthesis of amino acids and their derivatives, chiral rhodium and ruthenium complexes are commonly employed. renyi.hu
While direct asymmetric hydrogenation of a 2-phenylglycine derivative to this compound is a plausible route, specific examples in the provided search results are more general to the synthesis of chiral amines and amino alcohols. For instance, nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimines has been shown to produce enantioenriched products, including phenylglycinol. nih.gov The choice of the metal and the chiral ligand is critical and often requires empirical screening to achieve high activity and selectivity for a specific substrate. acs.org
Biocatalytic Cascade Systems
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered microorganisms can be designed to perform multi-step reaction cascades, converting simple starting materials into complex chiral molecules.
Conversion from L-Phenylalanine via Engineered Escherichia coli Cell Modules
A notable biocatalytic approach for the synthesis of this compound involves the use of engineered Escherichia coli. nih.govnih.gov This strategy utilizes a multi-step enzymatic cascade to convert the readily available amino acid L-phenylalanine into the target molecule. nih.govresearchgate.nethep.com.cn
The process typically involves two engineered E. coli cell modules. nih.govnih.gov The first module is responsible for converting L-phenylalanine into an intermediate, 2-hydroxyacetophenone (B1195853). nih.govnih.gov This is achieved through a six-enzyme pathway co-expressed within the E. coli cells, which includes a phenylalanine ammonia (B1221849) lyase, a ferulic acid decarboxylase, a phenylacrylic acid decarboxylase, a styrene (B11656) monooxygenase, an epoxide hydrolase, and an alcohol dehydrogenase. nih.govnih.gov
The second engineered E. coli module then converts 2-hydroxyacetophenone into (S)-phenylglycinol. nih.govnih.gov This module co-expresses an (S)-ω-transaminase, along with alanine (B10760859) dehydrogenase and glucose dehydrogenase for cofactor regeneration. nih.govnih.gov By combining these two modules, L-phenylalanine can be converted to (S)-phenylglycinol with high conversion and excellent enantiomeric excess (>99% ee). nih.govresearchgate.net On a preparative scale, this biocatalytic cascade system has been shown to produce (S)-phenylglycinol with a yield of 71.0% and a productivity of 5.19 g/L/d. nih.govresearchgate.net This method is advantageous due to its mild reaction conditions and the avoidance of additional cofactors. nih.govhep.com.cn
Table 2: Key Enzymes in the Biocatalytic Cascade for this compound Synthesis
| Enzyme | Role | Module | Reference |
|---|---|---|---|
| Phenylalanine ammonia lyase | Converts L-phenylalanine to transcinnamic acid | Module 1 | nih.govnih.gov |
| Ferulic acid decarboxylase / Phenylacrylic acid decarboxylase | Converts transcinnamic acid to styrene | Module 1 | nih.govnih.gov |
| Styrene monooxygenase | Converts styrene to styrene oxide | Module 1 | nih.govnih.gov |
| Epoxide hydrolase | Converts styrene oxide to phenylethane-1,2-diol | Module 1 | nih.govnih.gov |
| Alcohol dehydrogenase | Converts phenylethane-1,2-diol to 2-hydroxyacetophenone | Module 1 | nih.govnih.gov |
| (S)-ω-Transaminase | Converts 2-hydroxyacetophenone to (S)-phenylglycinol | Module 2 | nih.govnih.gov |
| Alanine dehydrogenase / Glucose dehydrogenase | Cofactor regeneration | Module 2 | nih.govnih.gov |
Enzymatic Conversion from Styrene Oxide
An alternative biocatalytic route involves the conversion of styrene oxide to phenylglycinol. A multi-enzyme cascade has been developed for the asymmetric synthesis of (R)-2-phenylglycinol from racemic styrene oxide. nih.gov This pathway typically involves an epoxide hydrolase to open the epoxide ring, followed by oxidation with a dehydrogenase and subsequent amination via a transaminase. researchgate.net One reported cascade for the (R)-enantiomer utilizes an epoxide hydrolase, a glycerol (B35011) dehydrogenase, and an ω-transaminase. researchgate.net While this specific example produces the (R)-enantiomer, the principle demonstrates the viability of using styrene oxide as a starting material for enzymatic synthesis of phenylglycinols.
Microwave-Assisted Synthesis in Chiral Auxiliary Production
Microwave-assisted synthesis has emerged as an efficient methodology for producing chiral auxiliaries. This technique significantly shortens reaction times and improves yields by enabling rapid and uniform heating of polar compounds. researchgate.netnih.gov For instance, a practical and efficient protocol for the laboratory-scale preparation of Schöllkopf's bis-lactim ether chiral auxiliaries has been developed using microwave-assisted heating. researchgate.net This method avoids low-temperature reactions and the use of high-boiling point solvents, relying on inexpensive and readily available starting materials. researchgate.net The application of microwave energy can accelerate key steps, such as the cyclization to form 2,5-diketopiperazine derivatives, which are precursors to chiral auxiliaries. researchgate.net This demonstrates the potential of microwave technology to streamline the synthesis of complex chiral molecules related to this compound.
Industrial Scale Production Considerations
Catalytic Hydrogenation Methods for Efficiency and High Enantiomeric Excess
For large-scale industrial production of this compound, catalytic hydrogenation is often the preferred method due to its efficiency and ability to achieve high enantiomeric excess. This approach typically involves the hydrogenation of a suitable precursor, such as an amino acid ester.
A notable example is the hydrogenation of (S)-2-phenylglycine tert-butyl ester using a palladium on carbon (Pd/C) catalyst in methanol, which produces the target compound in 75–78% yield. Another highly effective industrial method is the selective hydrogenation of R-phenylglycine methyl ester over a magnesium-modified Cu/ZnO/Al2O3 catalyst. This process achieves an 87.7% yield of the corresponding R-phenylglycinol with an enantiomeric excess of approximately 100%, demonstrating the method's high stereoselectivity and potential for producing the (S)-enantiomer with a similar precursor. researchgate.net Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts is also a powerful technique for directly synthesizing the compound from prochiral ketones, achieving yields of 90-95% and ee values between 97-99%.
| Method | Precursor | Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Catalytic Hydrogenation | (S)-2-phenylglycine tert-butyl ester | Pd/C | 75-78% | Not specified | |
| Asymmetric Hydrogenation | 2-phenylglycine ketone | (S)-BINAP-RuCl₂ | 90-95% | 97-99% | |
| Selective Hydrogenation | R-phenylglycine methyl ester | Mg-modified Cu/ZnO/Al2O3 | 87.7% | ~100% | researchgate.net |
Comparison of Cost-Effectiveness and Scalability of Methods
The industrial viability of any synthetic route for producing this compound hinges on two critical factors: cost-effectiveness and scalability. A thorough analysis of the various available methods reveals a trade-off between yield, enantiomeric purity, operational complexity, and economic feasibility. Methods that are elegant on a laboratory scale may not be suitable for large-scale production due to high costs of reagents or difficult-to-manage procedures.
Chemical Synthesis Methods
Traditional chemical synthesis routes include the reduction of (S)-2-phenylglycine derivatives, asymmetric hydrogenation, and resolution of racemic mixtures.
Reduction using Metal Hydrides: The reduction of (S)-2-Phenylglycine with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve high yields (80-85%) and excellent enantiomeric excess (>98%). However, the high cost and hazardous nature of LiAlH₄ present significant challenges for large-scale industrial application, categorizing its cost-efficiency as high and scalability as moderate.
Asymmetric Hydrogenation: This method employs chiral catalysts to hydrogenate 2-phenylglycine derivatives. It is often favored for industrial production due to its high efficiency, yielding products with 90-95% yield and 97-99% enantiomeric excess. The scalability of asymmetric hydrogenation is considered high, making it a preferred route for manufacturers despite the moderate initial cost of the specialized chiral catalysts.
Biocatalytic and Chemoenzymatic Methods
In recent years, biocatalysis has emerged as a highly attractive alternative, offering mild reaction conditions, high selectivity, and improved sustainability.
Biocatalytic Reduction & Cascades: Enzyme-based methods, such as using an alcohol dehydrogenase from Lactobacillus brevis (LbADH), have demonstrated high yields (92%) and enantiomeric excess (99%) and are considered highly scalable and cost-effective. A pilot plant study successfully produced 500 kg/month using this biocatalytic approach, significantly reducing waste compared to chemical methods.
Multi-enzyme cascade reactions starting from renewable feedstocks like L-phenylalanine are also being developed. nih.govacs.orgresearchgate.net One such system, using engineered E. coli cell modules, converted L-phenylalanine to (S)-phenylglycinol with a 71.0% yield and >99% enantiomeric excess on a 100-mL scale. nih.govnih.gov These one-pot processes are advantageous as they can be redox-self-sufficient and operate under mild conditions, although optimizing substrate loading and productivity for industrial scales remains a key research focus. nih.govacs.orgresearchgate.net
The following table provides a comparative overview of the key performance indicators for various synthesis methodologies.
| Synthesis Method | Typical Yield (%) | Enantiomeric Excess (ee, %) | Scalability | Cost-Effectiveness |
| LiAlH₄ Reduction | 80-85 | >98 | Moderate | High Cost |
| Asymmetric Hydrogenation | 90-95 | 97-99 | High | Moderate |
| Biocatalytic Reduction | 92 | 99 | High | High |
| Multi-enzyme Cascade | 71 nih.govnih.gov | >99 nih.govnih.gov | Moderate-High nih.gov | High |
| Evans' Auxiliary | 65-70 | >99 | Low | Low |
| Racemic Resolution | 85-90 | 99 | High | Moderate |
S + 2 Phenylglycinol As a Chiral Auxiliary in Asymmetric Synthesis
Design Principles for Chiral Auxiliaries
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a prochiral substrate to guide a stereoselective reaction. wikipedia.orgnumberanalytics.com The effectiveness of a chiral auxiliary, such as (S)-(+)-2-Phenylglycinol, is predicated on several key design principles:
High Stereochemical Control: The primary function of a chiral auxiliary is to induce high diastereoselectivity in a given reaction, which, upon removal of the auxiliary, translates to a high enantiomeric excess (e.e.) of the final product. numberanalytics.com This is often achieved through steric hindrance, where bulky groups on the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. numberanalytics.com
Conformational Rigidity: A rigid conformational structure in the auxiliary-substrate adduct is crucial for effective stereochemical communication. numberanalytics.comnumberanalytics.com Rigidity reduces the number of possible transition states, thereby enhancing the energy difference between the pathways leading to the different stereoisomers. numberanalytics.com
Ease of Attachment and Removal: The auxiliary must be easily and efficiently attached to the substrate and subsequently cleaved under mild conditions without racemizing the newly formed stereocenter or other parts of the molecule. numberanalytics.comrsc.org
Recoverability: For economic viability, especially in large-scale synthesis, the chiral auxiliary should be recoverable in high yield and purity for reuse. wikipedia.org
Predictable Stereochemistry: The stereochemical outcome of the reaction should be predictable, allowing for the targeted synthesis of a specific enantiomer. researchgate.net The availability of both enantiomers of the auxiliary, as is the case for phenylglycinol, is highly advantageous as it provides access to both enantiomers of the target molecule. ub.edu
This compound and its derivatives embody these principles, making them highly effective and widely used chiral auxiliaries in asymmetric synthesis.
Application in Oxazolidinone Methodologies
One of the most significant applications of this compound is in the formation of chiral oxazolidinone auxiliaries, famously pioneered by David A. Evans. These auxiliaries are particularly powerful in controlling the stereochemistry of enolate reactions.
Evans' Oxazolidinone Route
The Evans' oxazolidinone methodology provides a robust framework for the asymmetric synthesis of a wide range of chiral compounds, particularly α-substituted carboxylic acids and their derivatives. numberanalytics.com
The process begins with the attachment of the chiral auxiliary to a carboxylic acid. The this compound-derived oxazolidinone is first acylated to form an N-acyl oxazolidinone (an imide). santiago-lab.com This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium, followed by reaction with an acyl chloride. santiago-lab.com
The key stereoselective step is the alkylation of the enolate derived from this N-acyl oxazolidinone. santiago-lab.com Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The chelation between the lithium cation and the two carbonyl oxygens of the imide creates a rigid, planar Z-enolate. santiago-lab.com The phenyl group at the C4 position of the oxazolidinone then effectively shields one face of the enolate. santiago-lab.com Consequently, an incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. santiago-lab.com
| Step | Description | Key Features |
| Acylation | The oxazolidinone nitrogen is acylated with a desired carboxylic acid derivative. | Forms a chiral N-acyl imide. |
| Enolate Formation | The α-proton of the acyl group is removed by a strong base (e.g., LDA). | Preferentially forms a rigid Z-enolate due to chelation. |
| Alkylation | The enolate reacts with an electrophile (e.g., alkyl halide). | The phenyl group directs the attack to the opposite face, ensuring high diastereoselectivity. |
Following the stereoselective alkylation, the chiral auxiliary is cleaved from the product. The robust nature of the oxazolidinone allows for its removal under various conditions to yield different functionalities, without affecting the newly created stereocenter. rsc.orgsantiago-lab.com Common methods for auxiliary removal include: santiago-lab.com
Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) yields the chiral carboxylic acid.
Reductive Cleavage: Using reducing agents such as lithium borohydride (B1222165) (LiBH4) or lithium aluminum hydride (LiAlH4) produces the corresponding chiral primary alcohol.
Transesterification: Reaction with alkoxides, like sodium methoxide, can generate chiral esters.
Conversion to Aldehydes: Reduction followed by mild oxidation can provide access to chiral aldehydes.
The ability to generate various chiral building blocks from a single intermediate highlights the versatility of this methodology. The auxiliary itself can typically be recovered and reused. wikipedia.org
Synthesis of Chiral Oxazolidin-2-ones and Oxazolidine-2-thiones
This compound is a direct precursor for the synthesis of the corresponding (S)-4-phenyl-1,3-oxazolidin-2-one. This is often accomplished by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate or carbonyldiimidazole (CDI). santiago-lab.commdpi.com Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for these transformations. mdpi.com
Similarly, chiral oxazolidine-2-thiones can be synthesized from this compound. These sulfur-containing analogues are prepared by treating the amino alcohol with thiophosgene (B130339) or, more commonly, with carbon disulfide in the presence of a base. mdpi.com Thiazolidine-2-thiones can also be produced under certain microwave conditions using carbon disulfide. mdpi.com These thione derivatives are also effective chiral auxiliaries, often employed in stereoselective aldol (B89426) reactions and other transformations. thermofisher.com
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Diethyl Carbonate / K2CO3 (Microwave) | (S)-4-Phenyl-1,3-oxazolidin-2-one | mdpi.com |
| This compound | Carbon Disulfide / K2CO3 (Ethanol) | (S)-4-Phenyl-1,3-oxazolidine-2-thione | mdpi.com |
Chiral Auxiliary-Mediated Strecker Reactions
The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. When a chiral amine is used, the reaction can proceed diastereoselectively, providing a route to enantiomerically enriched amino acids. This compound has proven to be an excellent chiral auxiliary for this purpose. thieme-connect.deoup.com
The reaction involves the condensation of an aldehyde with this compound to form a chiral imine intermediate. rsc.org Subsequent addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the imine double bond occurs diastereoselectively. thieme-connect.denih.gov The stereochemical bias is induced by the chiral auxiliary. The resulting α-aminonitrile can then be hydrolyzed to the corresponding α-amino acid. oup.com
A key advantage of using this compound in this context is that the diastereoselectivity can often be thermodynamically controlled. oup.com This means that even if the initial cyanide addition is not highly selective, an equilibrium can be established that favors the more stable diastereomer, leading to high diastereomeric excess. oup.com This approach has been successfully applied to the synthesis of various L-α-amino acids, including L-α-arylglycines. oup.com The auxiliary is typically removed by hydrogenolysis. oup.com Several groups have reported high diastereoselectivities (60-70% or higher) using this auxiliary in Strecker-type reactions. thieme-connect.de
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product Type |
| Aldehyde (R-CHO) | This compound | Cyanide (e.g., HCN) | Chiral α-aminonitrile | α-Amino acid |
Synthesis of Enantiomerically Pure Alpha-Aminonitriles
The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (B1221849), and cyanide, is a classic method for preparing α-amino acids. When a chiral amine like this compound is used in place of ammonia, the reaction proceeds with asymmetric induction, yielding enantiomerically enriched α-aminonitriles. worktribe.comrsc.orgresearchgate.net These nitriles are valuable precursors to optically active α-amino acids. researchgate.net
The process typically involves the condensation of an aldehyde with this compound to form a chiral imine intermediate. Subsequent nucleophilic addition of a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, to this imine occurs with facial selectivity, dictated by the stereochemistry of the phenylglycinol auxiliary. rsc.orgthieme-connect.de For instance, the reaction of 1-naphthaldehyde (B104281) with (R)-2-phenylglycinol and sodium cyanide yields (S)-2-{[(R)-2-Hydroxy-1-phenylethyl]amino}(1-naphthyl)acetonitrile. thieme-connect.de The diastereoselectivity of this addition is often high, allowing for the separation of the desired diastereomer. rsc.org
The choice of cyanide source and reaction conditions can influence the diastereomeric ratio. thieme-connect.de For example, using trimethylsilyl cyanide in the presence of a Lewis acid can enhance diastereoselectivity. Subsequent hydrolysis of the nitrile group and cleavage of the chiral auxiliary affords the desired enantiomerically pure α-amino acid. researchgate.net The oxidative cleavage of the auxiliary is a common and efficient method for its removal. researchgate.net
Diastereoselective Control and Optimization
The diastereoselectivity of the Strecker reaction using this compound is influenced by several factors, including the structure of the aldehyde substrate and the reaction conditions. Research has shown that phenylglycinol-derived auxiliaries generally lead to higher diastereoselectivities compared to other chiral amines like (1-phenylethyl)amine. thieme-connect.de
In a study comparing (R)-2-phenylglycinol with (S)-α-methylbenzylamine for the synthesis of tryptophan analogues, both auxiliaries provided the α-aminonitrile products with a favorable diastereomeric ratio (dr) of 2–3:1. rsc.org The nucleophilic addition of the nitrile occurs preferentially at the less sterically hindered diastereotopic face of the imine intermediate. rsc.org
Facilitation of Conjugate Additions
This compound and its derivatives are effective chiral auxiliaries in facilitating stereoselective conjugate additions, particularly Michael addition reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in an asymmetric manner.
Michael Addition Reactions
In the context of Michael additions, this compound is typically incorporated into a chiral acceptor molecule. For example, a bicyclic heterocycle derived from the reaction of (S)-phenylglycinol with cyanogen (B1215507) bromide and subsequently with methyl propiolate serves as a chiral Michael acceptor. thieme-connect.com The conjugate addition of organocuprate reagents to this system proceeds with high diastereoselectivity. thieme-connect.com
The stereochemical outcome is generally governed by the attack of the nucleophile from the face anti to the phenyl group of the auxiliary. thieme-connect.com The efficiency and selectivity of these reactions can be enhanced by the presence of additives like trimethylsilyl chloride (TMSCl). thieme-connect.com
The use of this compound derivatives in Michael additions consistently leads to high levels of diastereoselectivity. In the addition of organocuprates to a bicyclic chiral building block derived from (S)-phenylglycinol, complete diastereoselectivity was observed. thieme-connect.com This high degree of stereocontrol is attributed to the rigid conformation of the bicyclic system, which effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face.
The following table summarizes the diastereoselective conjugate addition of various organocuprate reagents to a chiral Michael acceptor derived from this compound. thieme-connect.com
| Entry | Reagent (R₂CuLi) | R | Yield (%) |
| a | Me₂CuLi | Me | 91 |
| b | Bu₂CuLi | Bu | 85 |
| c | Ph₂CuLi | Ph | 72 |
Table showing the results of Michael addition reactions. The reactions were performed using R₂CuLi and TMSCl in an Et₂O/THF solvent mixture, with temperatures ranging from -78 °C to room temperature. thieme-connect.com
A significant application of conjugate additions mediated by this compound is the asymmetric synthesis of β-amino acids. These compounds are important structural components of various biologically active molecules. thieme-connect.com
The synthesis starts with the preparation of a chiral imine from an aldehyde and (S)-phenylglycinol. This imine then reacts with a Reformatsky reagent (BrZnCH₂CO₂tBu) in a conjugate addition-like manner to yield a β-amino ester derivative with high diastereoselectivity (de > 98%). acs.org The amino alcohol auxiliary in the resulting product can be oxidatively cleaved, for instance with sodium periodate, to furnish the desired β-amino ester. acs.orggoogle.com This methodology provides a practical and large-scale route to enantiomerically pure β-amino esters. acs.org
Stereoselective Alkylation Reactions
This compound is also instrumental in directing stereoselective alkylation reactions, particularly in the synthesis of substituted piperidines. arkat-usa.orgnih.gov Bicyclic lactams derived from the cyclocondensation of δ-oxoesters and (S)-phenylglycinol serve as powerful scaffolds for the stereocontrolled introduction of substituents. arkat-usa.org
The alkylation of the enolate generated from the lactam carbonyl occurs with high facial stereoselectivity. arkat-usa.org For example, the alkylation of the enolate derived from a phenylglycinol-based bicyclic lactam with alkyl halides like methyl iodide or benzyl (B1604629) bromide proceeds to give the corresponding 3-substituted piperidones with good stereoselectivity. arkat-usa.org However, the chemical yields can sometimes be moderate due to competing side reactions, such as the deprotonation of the benzylic methine proton, which can lead to the opening of the oxazolidine (B1195125) ring. arkat-usa.org
The stereochemical outcome of the alkylation is influenced by the configuration of the stereocenters within the bicyclic lactam system. arkat-usa.orgnih.gov By carefully choosing the starting lactam diastereomer and the alkylating agent, it is possible to synthesize a variety of enantiopure 3-alkylpiperidines. arkat-usa.org The chiral auxiliary can be subsequently removed, often by hydrogenolysis, to yield the final product. arkat-usa.org
The table below illustrates the results of the alkylation of a phenylglycinol-derived bicyclic lactam with different electrophiles. arkat-usa.org
| Entry | Electrophile | Product | Yield (%) | Diastereoselectivity |
| 1 | MeI | (–)-2 | 44 | exo |
| 2 | BnBr | (+)-3 | 26 | exo |
| 3 | EtI | (–)-4 | 82 | exo |
Table showing the stereoselective alkylation of a bicyclic lactam derived from (R)-phenylglycinol. The reactions were carried out using LiHMDS as the base. arkat-usa.org
Alkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams
The alkylation of enolates derived from this compound-based oxazolopiperidone lactams is a powerful method for the stereoselective introduction of substituents on the piperidine (B6355638) ring. tdx.catacs.org The stereochemical course of the alkylation is influenced by several factors, including the configuration of the C-8a stereocenter and the presence of substituents at other positions on the lactam scaffold. acs.orgnih.gov
Research has shown that the enolate alkylation of these lactams allows for the stereocontrolled introduction of various alkyl and benzyl groups. tdx.catacs.org The rigidity of the bicyclic oxazolopiperidone system directs the approach of the electrophile, leading to high diastereoselectivity. For instance, the alkylation of the lithium enolates of these lactams with alkyl halides typically occurs from the face opposite to the phenyl group of the auxiliary, thus ensuring effective chiral induction.
The stereoselectivity of these alkylation reactions has been systematically studied. acs.org The configuration of the newly formed stereocenter is dependent on the configuration of the starting lactam and the specific reaction conditions employed. This control over stereochemistry is crucial for building complex molecules with multiple chiral centers. acs.org High stereoselectivities are often achieved, particularly in the generation of quaternary stereocenters through dialkylation reactions, by carefully choosing the starting lactam's configuration and the sequence of introducing the substituents. researchgate.net
Table 1: Stereoselective Alkylation of Phenylglycinol-Derived Lactams
| Starting Lactam Stereochemistry | Electrophile | Major Product Stereochemistry | Reference |
|---|---|---|---|
| (3R,8aS) | Alkyl Halide | (6S)-Alkylated Lactam | acs.org |
| (3R,8aR) | Alkyl Halide | (6R)-Alkylated Lactam | acs.org |
Synthesis of Substituted Piperidines and Indole (B1671886) Alkaloids
The synthetic utility of the alkylated oxazolopiperidone lactams is demonstrated by their conversion into a diverse range of enantiopure substituted piperidines and complex indole alkaloids. nih.govresearchgate.net After the stereoselective alkylation, the chiral auxiliary can be reductively cleaved to unmask the substituted piperidine ring. ub.edu This strategy has been successfully applied to the synthesis of cis- and trans-3,5-disubstituted, 2,5-disubstituted, and 2,3,5-trisubstituted piperidines. acs.orgnih.gov
This methodology has proven to be particularly fruitful in the total synthesis of natural products. nih.gov For example, it has enabled the enantioselective synthesis of various piperidine-containing alkaloids, including madangamines and 2,5-disubstituted decahydroquinolines. ub.edunih.gov Furthermore, this approach has been instrumental in the synthesis of complex indole alkaloids such as 20R- and 20S-dihydrocleavamine and quebrachamine. researchgate.netnih.gov The strategy relies on using the phenylglycinol-derived lactam as a versatile scaffold to construct the core piperidine structure with the desired stereochemistry before its elaboration into the final alkaloid framework. ub.edu The uleine (B1208228) group of indole alkaloids, which feature a 2,4-bridged, 2,3,4-trisubstituted piperidine core, has also been synthesized using this approach. ub.edu
Chiral Induction in Cyclocondensation Reactions
This compound plays a crucial role as a chiral inductor in stereoconvergent cyclocondensation reactions. ub.edunih.govacs.org These reactions are key steps in the synthesis of complex heterocyclic systems, allowing for the generation of multiple stereocenters with high stereocontrol in a single step. researchgate.netresearchgate.net
Stereoconvergent Cyclocondensation with δ-Keto Esters
The cyclocondensation of this compound with δ-keto esters is a highly effective method for producing chiral lactams. ub.edunih.govacs.org This reaction often proceeds via a stereoconvergent pathway, where a mixture of stereoisomers of the starting keto ester can be converted into a single, enantiopure tricyclic lactam. ub.eduresearchgate.net This process can involve dynamic kinetic resolution, where a configurationally labile stereocenter in the keto ester epimerizes during the reaction to favor the formation of one diastereomeric product. researchgate.net
The stereoselectivity of the cyclocondensation is governed by the thermodynamics of the intermediate oxazolidine and the subsequent lactamization step. ub.edu For example, the reaction of (S)-phenylglycinol with a substituted cyclohexanone-based δ-keto ester can lead to a single tricyclic lactam in high yield and stereoselectivity. ub.edu The phenyl group of the chiral auxiliary effectively shields one face of the molecule, directing the cyclization to occur from the less hindered side. This methodology allows for the creation of up to four well-defined stereocenters in a single synthetic operation. researchgate.net
Synthesis of Enantiopure Decahydroquinolines
The chiral tricyclic lactams obtained from the cyclocondensation of (S)-phenylglycinol and δ-keto esters are valuable precursors for the enantioselective synthesis of decahydroquinolines (DHQs). ub.edunih.govacs.org The decahydroquinoline (B1201275) ring system is a core structure in numerous biologically active alkaloids. ub.edu
The synthesis involves a straightforward, often three-step, route to enantiopure 5-, 7-, and 5,7-substituted cis-decahydroquinolines. ub.edunih.gov After the initial stereoconvergent cyclocondensation, the resulting oxazoloquinolone lactam undergoes a two-step reductive sequence to remove the chiral auxiliary, yielding the target enantiopure cis-DHQ. rsc.org This strategy has been successfully used to prepare various substituted cis-decahydroquinolines, including 6-substituted and various dimethyl-substituted derivatives. rsc.orgacs.org The power of this method has been showcased in the total synthesis of Lycopodium alkaloids like (–)-cermizine B. ub.eduresearchgate.net
Table 2: Synthesis of Enantiopure Decahydroquinolines via Cyclocondensation
| Chiral Auxiliary | Reactant | Key Step | Product | Reference |
|---|---|---|---|---|
| (S)-Phenylglycinol | Substituted δ-Keto Ester | Stereoconvergent Cyclocondensation | Enantiopure Tricyclic Lactam | ub.edu |
| (S)-Phenylglycinol | Cyclohexanone-based δ-keto ester | Stereoconvergent Cyclocondensation | 5,7-Substituted cis-Decahydroquinoline | ub.edunih.gov |
Role in the Synthesis of Chiral Amino Acids and Derivatives
This compound serves as a critical chiral starting material for the synthesis of non-proteinogenic chiral β-amino acids and their derivatives. These compounds are important building blocks in medicinal chemistry and drug development.
The synthesis often begins by converting (S)-phenylglycinol into a chiral imine. For example, the reaction of (S)-phenylglycinol with an aldehyde, such as a protected 3,5-dihalosalicylaldehyde, in the presence of a dehydrating agent like magnesium sulfate, yields the corresponding chiral imine. google.comgoogle.com This imine then undergoes a stereoselective addition reaction. In one approach, the imine is reacted with a Reformatsky reagent (e.g., BrZnCH₂CO₂tBu·THF). google.comgoogle.com The chiral auxiliary directs the addition to one face of the imine, resulting in an amino alcohol product with high diastereoselectivity. google.com
Following the stereoselective addition, the chiral auxiliary is removed. Oxidative cleavage of the resulting amino alcohol, for instance using lead tetraacetate or sodium periodate, breaks the C-N bond of the original phenylglycinol moiety. google.comgoogle.com This step generates a new imine, which can then be hydrolyzed to afford the desired chiral β-amino ester. This process allows for the preparation of either (R) or (S) isomers of the β-amino acid with high enantiomeric excess, often exceeding 96-99%. google.comgoogle.com
S + 2 Phenylglycinol in Chiral Ligand Design and Metal Catalysis
Development of Chiral Ligands for Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool for this purpose. The efficacy of an asymmetric catalyst is largely dependent on the design of the chiral ligand that coordinates to the metal center. (S)-(+)-2-Phenylglycinol has proven to be an exceptionally versatile and valuable building block in the development of a diverse array of chiral ligands. nih.gov Its rigid phenyl group and vicinal amino alcohol functionality provide a well-defined stereochemical environment that can be effectively translated into high levels of enantioselectivity in a variety of chemical transformations. Ligands derived from this chiral scaffold, such as bisoxazolines (BOX) and phosphanyl-oxazolines (PHOX), have been successfully employed in numerous transition metal-catalyzed reactions. nih.gov
Bisoxazoline Ligands
Bis(oxazoline), commonly abbreviated as BOX, ligands are a class of C₂-symmetric chiral ligands that have gained prominence in asymmetric catalysis. Their modular synthesis and structural tunability allow for the fine-tuning of steric and electronic properties to suit specific catalytic applications. The chiral centers originating from an amino alcohol precursor, such as this compound, are positioned to effectively control the facial selectivity of substrate approach to the coordinated metal center.
The synthesis of BOX ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol. When this compound is used as the chiral precursor, it imparts its stereochemical information to the resulting C₂-symmetric ligand. A general synthetic route involves the reaction of this compound with a dinitrile or diacyl chloride, such as dimethyl malonyl chloride, followed by a cyclization step to form the two oxazoline (B21484) rings. This straightforward procedure allows for the creation of a library of ligands with different backbone linkers connecting the two chiral oxazoline units.
These ligands form stable chelate complexes with various transition metals, including copper, zinc, and palladium. The resulting chiral catalysts have been extensively evaluated in a range of asymmetric reactions. For instance, copper(II)-BOX complexes derived from phenylglycinol analogues have shown high efficacy in asymmetric Friedel-Crafts alkylations and Henry reactions. The steric bulk of the phenyl group on the oxazoline ring plays a crucial role in creating a chiral pocket that dictates the stereochemical outcome.
| Reaction Type | Metal | Ligand Type | Substrate | Enantiomeric Excess (ee) |
| Friedel-Crafts Alkylation | Zn(II) | Phenyl-BOX | Indole (B1671886) | Up to 74% |
| Henry Reaction | Co(II) | Fluorous Phenyl-BOX | Nitromethane & Benzaldehyde | High |
| Cyclopropanation | Cu(I) | Phenyl-BOX | Styrene (B11656) & Ethyl diazoacetate | High |
This table presents illustrative data on the performance of bisoxazoline ligands in various asymmetric reactions.
Phosphanyl-Oxazoline (PHOX) Ligands
Phosphanyl-oxazoline (PHOX) ligands represent a highly successful class of non-symmetrical, modular P,N-chelating ligands. sigmaaldrich.com They combine a phosphorus donor atom and a nitrogen-coordinating oxazoline ring within the same molecule. The chirality is introduced from the amino alcohol precursor used to construct the oxazoline ring, with this compound being a common starting material. The modular nature of their synthesis allows for systematic variation of both the phosphine (B1218219) moiety and the substituent on the chiral center of the oxazoline ring, enabling the creation of a tailored ligand for a specific catalytic transformation.
The rational design of PHOX ligands involves modifying the steric and electronic properties of the phosphine group and the oxazoline substituent to maximize enantioselectivity. For instance, bulky substituents on the phosphorus atom can enhance the steric influence within the catalytic complex.
Palladium complexes of PHOX ligands have proven to be exceptionally effective catalysts for asymmetric Heck reactions. sigmaaldrich.combeilstein-journals.org In this reaction, a C-C bond is formed between an aryl or vinyl halide/triflate and an alkene. The chiral PHOX ligand controls the stereochemistry of the migratory insertion step and subsequent β-hydride elimination, leading to the formation of an enantioenriched product. A key advantage of Pd-PHOX catalysts in Heck reactions is the frequent suppression of double-bond isomerization in the product, a common side reaction with other ligand systems. sigmaaldrich.com This leads to higher regioselectivity and product purity.
| Aryl Triflate | Alkene | Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |
| Phenyl triflate | 2,3-Dihydrofuran | (S)-tBuPHOX | 85 | 99 |
| 1-Naphthyl triflate | 2,3-Dihydrofuran | (S)-tBuPHOX | 80 | 98 |
| Phenyl triflate | Cyclopentene | (S)-iPrPHOX | 75 | 91 |
This table showcases the high enantioselectivities achieved in palladium-catalyzed asymmetric Heck reactions using PHOX ligands.
Calixarene-Based Chiral Ligands
Calixarenes are macrocyclic compounds made from phenol (B47542) and formaldehyde (B43269) units, which provide a versatile three-dimensional scaffold for ligand design. nih.gov Chirality can be introduced to the calixarene (B151959) platform by attaching chiral moieties to either the upper or lower rim of the macrocycle. nih.gov This approach allows for the creation of ligands with unique steric and conformational properties.
One effective strategy to create chiral calixarene-based ligands is to functionalize the calixarene core with chiral oxazoline groups. nih.gov Following the established synthesis of oxazolines, chiral amino alcohols like this compound can be used as the chiral precursors. The amino alcohol is converted into an oxazoline ring which is then covalently attached to the calixarene framework. This methodology combines the preorganized platform of the calixarene with the proven stereodirecting ability of the phenylglycinol-derived oxazoline, leading to novel ligands for asymmetric catalysis. These ligands can coordinate with metal ions, creating a deeply recessed and well-defined chiral environment for catalytic transformations.
Transition Metal-Catalyzed Asymmetric Reactions
Ligands derived from this compound are instrumental in a wide spectrum of transition metal-catalyzed asymmetric reactions. The resulting metal-ligand complexes act as the active chiral catalysts, guiding the reaction pathway to favor the formation of one enantiomer over the other. nih.govnih.gov The choice of metal (e.g., palladium, rhodium, iridium, copper, zinc) and the specific ligand structure (BOX, PHOX, etc.) are critical for achieving high catalytic activity and enantioselectivity.
Key reactions where these catalytic systems have been successfully applied include:
Asymmetric Hydrogenation: Cationic iridium-PHOX complexes have been shown to be effective catalysts for the enantioselective hydrogenation of challenging substrates like trisubstituted olefins and imines, yielding chiral products with high enantiomeric excess. sigmaaldrich.com
Asymmetric Allylic Alkylation: Palladium-catalyzed allylic alkylation is a fundamental C-C bond-forming reaction. Chiral ligands such as PHOX create a chiral environment around the palladium center, enabling the nucleophilic attack on the π-allyl intermediate to occur with high enantioselectivity. sigmaaldrich.com
Asymmetric Hydrosilylation: The addition of a silicon hydride across a double bond can be rendered asymmetric using chiral catalysts. Rhodium complexes with phenylglycinol-derived ligands have been explored for this purpose.
Aldol (B89426) and Michael Additions: Lewis acidic metal complexes of BOX ligands are effective catalysts for enantioselective aldol and Michael reactions, facilitating the formation of chiral β-hydroxy ketones and 1,5-dicarbonyl compounds, respectively.
The success of this compound as a chiral precursor underscores the importance of rational ligand design in advancing the field of asymmetric catalysis.
Palladium-Catalyzed Reactions
This compound is a versatile chiral building block for the synthesis of ligands used in palladium-catalyzed reactions. nbinno.com The resulting metal-ligand complexes act as active catalysts, where the chiral environment provided by the ligand dictates the stereochemical pathway of the reaction. nbinno.com These catalytic systems have proven effective in various transformations, including C-C bond formation and C-H functionalization. nbinno.comresearchgate.net
Synthesis of Carbamate (B1207046) Derivatives
A significant application of palladium catalysis involving derivatives of this compound is in the intramolecular hydroamination of propargylic carbamates to synthesize chiral oxazolidinones. organic-chemistry.org This methodology provides an efficient route to valuable cyclic carbamate structures, which are important intermediates in pharmaceuticals. The reaction typically employs a palladium(II) catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and proceeds smoothly at room temperature. organic-chemistry.org
The process involves the cyclization of carbamates derived from propargylic alcohols. The use of a catalytic system often including Pd(OAc)₂ and a co-catalyst like tetrabutylammonium (B224687) acetate (n-Bu₄NOAc) in a solvent such as 1,2-dichloroethane (B1671644) (DCE) has been shown to be highly effective, yielding the desired oxazolidinone products in excellent yields within a short reaction time. organic-chemistry.org This approach avoids the need for strong bases or high catalyst loadings that were limitations in previous methods. organic-chemistry.org
| Starting Material (Propargylic Carbamate) | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Tosyl-propargylic carbamate | Pd(OAc)₂ (2.5 mol%), n-Bu₄NOAc (2.5 mol%) | DCE | 2 | 93 |
| N-Benzoyl-propargylic carbamate | Pd(OAc)₂ (5 mol%), Et₃N (2.5 equiv) | DCE | 20 | 85 |
| N-(p-Nitrobenzoyl)-propargylic carbamate | Pd(OAc)₂ (5 mol%), Et₃N (2.5 equiv) | DCE | 20 | 88 |
Mechanistic Studies of Palladium Catalysis
Mechanistic studies on palladium-catalyzed reactions using chiral ligands are crucial for understanding and optimizing catalytic performance. While studies may not always use ligands derived directly from this compound, research on analogous systems, such as those with S,O-ligands, provides valuable insights. researchgate.netnih.govrsc.org These studies suggest that the ligand plays a critical role in activating the palladium catalyst and influencing the rate-determining step of the catalytic cycle. researchgate.netrsc.org
Copper-Catalyzed Reactions
Ligands derived from this compound are also employed in copper-catalyzed asymmetric reactions. Copper catalysts are attractive due to the metal's low cost and unique reactivity. Chiral copper-based catalysts have demonstrated significant utility in controlling both the regioselectivity and enantioselectivity of various transformations. beilstein-journals.org
Application in Asymmetric Michael Additions
The copper-catalyzed asymmetric Michael addition (or conjugate addition) is a powerful method for forming C-C bonds in an enantioselective manner. beilstein-journals.org This reaction involves the addition of a nucleophile to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. beilstein-journals.orgmdpi.com The use of a chiral ligand is essential to induce asymmetry and produce a specific enantiomer of the product. nih.gov
In this context, ligands synthesized from this compound create a chiral environment around the copper center. This chiral complex then coordinates with the substrates, directing the nucleophilic attack from a specific face of the Michael acceptor. This control over the reaction's stereochemistry is critical for synthesizing complex chiral molecules with high enantiomeric purity. beilstein-journals.org The reaction is versatile, accommodating a wide range of Michael acceptors and nucleophiles, including malonates and nitroalkanes. mdpi.comnih.gov
| Michael Acceptor | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Azachalcone | Dimethyl malonate | CuSO₄ / Amyloid-like fibrils | Up to 99 | Up to 60 (S) |
| Substituted 2-Azachalcones | Dimethyl malonate | CuSO₄ / Amyloid-like fibrils | 81-99 | 40-58 (S) |
Cobalt-Catalyzed Reactions
Cobalt-based catalysts offer a cost-effective and sustainable alternative to those based on precious metals. rsc.org Recent advancements have demonstrated the utility of cobalt in C-H functionalization reactions. acs.org this compound derivatives have been used directly as substrates in cobalt-catalyzed C(sp²)-H functionalization/annulation reactions with alkynes. acs.org
This method provides a highly regioselective and efficient pathway for synthesizing 1-hydroxymethyltetrahydroisoquinolines. acs.org The reaction utilizes a commercially available Co(II) catalyst, a Mn(III) co-oxidant, and oxygen as the terminal oxidant. A key feature of this transformation is the use of a picolinamide (B142947) auxiliary group attached to the phenylglycinol derivative, which directs the C-H activation to the ortho position of the phenyl ring. The reaction proceeds with complete preservation of the original stereochemistry at the chiral center of the phenylglycinol moiety. acs.org
| Phenylglycinol Derivative | Alkyne | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| (S)-Picolinamide protected | Phenylacetylene | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 81 |
| (S)-Picolinamide protected | 4-Methylphenylacetylene | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 85 |
| (S)-Picolinamide protected | Diphenylacetylene | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 91 |
| (S)-Picolinamide protected | 1-Phenyl-1-propyne | Co(OAc)₂·4H₂O, Mn(OAc)₃·2H₂O, O₂ | Tetrahydroisoquinoline derivative | 88 |
Other Metal-Catalyzed Systems
The utility of this compound as a precursor for chiral ligands extends beyond palladium, copper, and cobalt catalysis. Ligands derived from this versatile amino alcohol are also effective in reactions catalyzed by other transition metals, such as rhodium and ruthenium. nbinno.com
These metal-ligand complexes are particularly prominent in asymmetric hydrogenation and epoxidation reactions. nbinno.com For instance, in asymmetric hydrogenation, a chiral rhodium or ruthenium catalyst can selectively reduce a prochiral ketone or olefin to produce a single enantiomer of the corresponding alcohol or alkane. This process is of great importance in the pharmaceutical and agrochemical industries for the synthesis of chiral alcohols and amines. nbinno.com The high enantioselectivity achieved in these reactions is a direct result of the well-defined chiral pocket created by the ligand around the metal center, which effectively discriminates between the two enantiotopic faces of the substrate. nbinno.comnih.gov
| Metal | Reaction Type | Substrate Class | Product Class |
|---|---|---|---|
| Rhodium | Asymmetric Hydrogenation | Ketones, Olefins | Chiral Alcohols, Chiral Amines |
| Ruthenium | Asymmetric Hydrogenation | Ketones, Olefins | Chiral Alcohols, Chiral Amines |
| Ruthenium | Asymmetric Epoxidation | Olefins | Chiral Epoxides |
Chemical Reactivity and Derivatization of S + 2 Phenylglycinol
Reaction Mechanisms Involving the Amino Alcohol Moiety
The reactivity of (S)-(+)-2-Phenylglycinol is characterized by the nucleophilic nature of the amino group and the dual nucleophilic and electrophilic potential of the hydroxyl group after activation. The spatial arrangement of these two functional groups allows for the formation of cyclic structures, which is a key aspect of its application in synthesizing chiral ligands.
The amino group can readily react with electrophiles, while the hydroxyl group can be derivatized through various reactions. A significant application of this dual functionality is in the synthesis of chiral oxazoline (B21484) ligands. rsc.org In these syntheses, the amino alcohol moiety of this compound reacts with various precursors, such as nitriles or carboxylic acids, to form the oxazoline ring. This process leverages the nucleophilicity of both the nitrogen and oxygen atoms in a concerted or stepwise fashion to build the heterocyclic framework that is crucial for asymmetric catalysis. rsc.orgnbinno.com
Oxidation Reactions
The primary alcohol in this compound can be oxidized to a carboxylic acid, yielding the corresponding amino acid. This transformation is a key reaction in the derivatization of amino alcohols.
The oxidation of this compound to (S)-2-phenylglycine involves the conversion of the primary alcohol group to a carboxylic acid. This can be achieved using various oxidizing agents, with modern methods focusing on catalytic and selective transformations. Supported gold nanoparticles have been shown to be effective catalysts for the aerobic oxidation of amino alcohols to amino acids in an aqueous solution. mdpi.com This method is advantageous due to its use of a heterogeneous catalyst and molecular oxygen as the oxidant.
Enzymatic oxidation offers a highly selective and environmentally benign alternative. Biocatalytic cascades have been developed for the synthesis of phenylglycinol, and similar enzymatic systems can be envisioned for the reverse reaction, the oxidation to phenylglycine.
Table 1: General Conditions for the Oxidation of Amino Alcohols to Amino Acids
| Catalyst System | Oxidant | Solvent | Temperature |
|---|---|---|---|
| Supported Gold Nanoparticles | O₂ | Water | 50-100 °C |
Reduction Reactions
While the reduction of the corresponding amino acid, (S)-2-phenylglycine, is a common method to synthesize this compound, the reduction of the amino alcohol itself to a simple alcohol is less common.
The direct reduction of the amino group in this compound to a methylene (B1212753) group to form 2-phenylethanol (B73330) is not a standard synthetic transformation. The synthesis of 2-phenylethanol typically proceeds through other routes, such as the reduction of phenylacetic acid or its esters, or the reaction of ethylene (B1197577) oxide with phenylmagnesium bromide. The reduction of amino acids to amino alcohols is a well-established process, often employing strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. orgsyn.orgjocpr.com However, the further reduction of the amino group is not a typical reaction pathway under these conditions.
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can undergo substitution reactions to form a variety of derivatives. These reactions typically involve the conversion of the hydroxyl group into a better leaving group.
One common substitution reaction is the formation of ethers via the Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Another important substitution reaction is the conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.orglibretexts.org The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion in an Sₙ2 reaction, leading to an inversion of stereochemistry at the carbon bearing the hydroxyl group. libretexts.orglibretexts.org
Esterification is another key reaction of the hydroxyl group. This can be achieved through the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. chemistrysteps.combyjus.comlibretexts.orgmasterorganicchemistry.com Alternatively, more reactive carboxylic acid derivatives like acid chlorides can be used to form esters under milder conditions. chemguide.co.ukmasterorganicchemistry.com
Table 2: Reagents for Substitution Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Etherification | 1. NaH2. R-X (Alkyl halide) | Ether (R-O-CH₂-CH(Ph)NH₂) |
| Chlorination | SOCl₂ | Alkyl chloride (Cl-CH₂-CH(Ph)NH₂) |
| Bromination | PBr₃ | Alkyl bromide (Br-CH₂-CH(Ph)NH₂) |
| Fischer Esterification | R-COOH, H⁺ catalyst | Ester (R-COO-CH₂-CH(Ph)NH₂) |
Formation of Imines and their Subsequent Reactions
The primary amino group of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.
The formation of imines is a crucial step in the synthesis of various chiral ligands and intermediates. For instance, the reaction of this compound with a carbonyl compound can lead to the formation of a chiral imine that can then be used in asymmetric synthesis.
A significant application is the synthesis of chiral 2-oxazolines. This can be achieved by reacting this compound with nitriles under microwave-assisted conditions with a heterogeneous catalyst. rsc.org Alternatively, N-(2-hydroxyethyl)amides derived from the amino alcohol can undergo dehydrative cyclization to form the oxazoline ring. mdpi.com These chiral oxazolines are important ligands in a variety of asymmetric catalytic reactions. nih.govresearchgate.net
Quinone-Catalyzed Oxidative Deformylation
A novel method for the synthesis of imines has been developed through the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols, including this compound. This process involves an organocatalytic approach that leverages the synthetic utility of quinone-catalyzed oxidative C–C bond cleavage. nih.govresearchgate.net In this reaction, the 1,2-amino alcohol condenses with a quinone catalyst to form an iminoquinone intermediate. This intermediate then undergoes deformylation to generate an N-arylimine. Subsequent transimination with a primary amine yields the desired imine product and the reduced form of the catalyst, which is then regenerated through oxidation. nih.gov
This methodology has been successfully applied to this compound, demonstrating its utility in forming valuable β-amino acid derivatives in a two-step, one-pot process. sigmaaldrich.com The reaction of this compound with para-anisidine in the presence of a quinone catalyst under aerobic conditions leads to the formation of the corresponding imine. nih.govsigmaaldrich.com This transformation showcases an innovative application of quinone organocatalysis for oxidative deformylation under aerobic conditions. nih.gov
[4+4] Dimerization to 1,5-Diazacyclooctanes
The scientific literature reviewed does not provide specific examples or detailed research findings on the [4+4] dimerization of this compound to form 1,5-diazacyclooctanes. While the synthesis of eight-membered rings and macrocycles from various precursors is an active area of research, the direct dimerization of this compound via a [4+4] cycloaddition to yield 1,5-diazacyclooctanes is not well-documented in the available sources.
Amidation Reactions
Amidation reactions of this compound are of significant interest, particularly the selective acylation of the amino group over the hydroxyl group. This selectivity is crucial for the synthesis of various biologically active molecules and chiral auxiliaries.
Selective N-Acylation via Lipase (B570770) Catalysis
Enzymatic catalysis, particularly with lipases, has proven to be a highly effective method for achieving selective N-acylation of this compound. The presence of two active hydrogen groups (in the amino and hydroxyl moieties) makes regioselective acylation challenging in traditional chemical synthesis without the use of protecting groups. nih.govnih.govrsc.org The use of lipases, such as the commercial immobilized lipase Novozym 435, offers a green and efficient alternative, demonstrating excellent regioselectivity for the amide group. nih.govnih.govrsc.org
The mechanism of this specific N-acyl selectivity is attributed not only to intramolecular migration and a proton shuttle mechanism but also to the unique structure of the enzyme's active site. nih.govrsc.org This enzymatic approach provides a promising strategy for the synthesis of aromatic alkanolamides. nih.govrsc.org
Yield and Regioselectivity Studies
Studies on the lipase-catalyzed amidation of phenylglycinol have focused on optimizing reaction conditions to maximize yield and regioselectivity. In a solvent-free system, the optimal reaction yield of the aromatic amide has been reported to reach 89.41 ± 2.8%. nih.gov This high yield was achieved with very few byproducts, such as the corresponding ester (0.21 ± 0.1%) and the diacetylated compound (0.64 ± 0.2%). nih.gov
The choice of lipase is critical, with Novozym 435 showing the best regioselectivity for the amidation of phenylglycinol. nih.govnih.govrsc.org The optimization of various reaction parameters, including enzyme loading, temperature, and substrate molar ratio, has been investigated to achieve high conversion rates and selectivity. For instance, with Novozym 435, enzyme loadings have been varied from 0 to 25 wt%, with an optimal loading of 15 wt% being identified in one study. nih.govvanderbilt.edu The enzymatic method has been shown to be superior to chemical synthesis in terms of both efficiency and environmental friendliness, reducing reaction times and increasing yields. nih.gov
| Enzyme Loading (wt%) | Amide Yield (%) | Ester Byproduct (%) | Diacetylated Byproduct (%) |
|---|---|---|---|
| 15 | 89.41 ± 2.8 | 0.21 ± 0.1 | 0.64 ± 0.2 |
Stereoselective Alpha-Amidoalkylation Reactions
This compound and its derivatives are valuable as chiral auxiliaries in stereoselective reactions, including alpha-amidoalkylation reactions, to control the stereochemical outcome of the formation of new carbon-carbon bonds.
Synthesis of Polysubstituted Piperidines
Chiral auxiliaries derived from this compound have been employed in the synthesis of enantiomerically pure polysubstituted piperidines. The piperidine (B6355638) ring is a common structural motif in many natural products and pharmaceuticals. The stereoselective synthesis of these compounds is of great importance.
One approach involves the use of a chiral bicyclic heterocycle synthesized from (S)-phenylglycinol. This chiral Michael acceptor undergoes conjugate additions with various organocuprate reagents with complete diastereoselectivity. The resulting adducts can then be further manipulated to yield optically pure piperidine derivatives. This methodology provides a route to access enantiomerically pure β-amino acids which can be precursors to polysubstituted piperidines.
Applications in Pharmaceutical Synthesis and Medicinal Chemistry
Chiral Building Block for Active Pharmaceutical Ingredients (APIs)
(S)-(+)-2-Phenylglycinol is a crucial chiral building block in the synthesis of enantiomerically pure compounds for the pharmaceutical industry. Its stereogenic center is incorporated into the final structure of various drugs, influencing their pharmacological activity. The demand for single-enantiomer drugs has driven the importance of chiral intermediates like this compound.
A notable example of its application is in the synthesis of Elagolix sodium, a drug used for the treatment of endometriosis. The synthesis of a key intermediate for Elagolix involves the use of (-)-N-Boc-d-α-phenylglycinol, a derivative of phenylglycinol, highlighting the compound's utility in constructing complex chiral molecules. nih.gov
Synthesis of Antiviral Agents
The chiral nature of this compound and its enantiomer is pivotal in the synthesis of antiviral nucleoside analogues. In one study, (R)-(-)-2-Phenylglycinol was utilized as a chiral auxiliary to prepare a mixture of diastereomeric bis-amides. These amides were then separated and converted into the corresponding enantiomerically pure cyclobutyl nucleoside analogues. The resulting compounds, which mimic the absolute configuration of natural nucleosides, demonstrated high activity against a range of herpesviruses in vitro. Conversely, the isomers with the opposite configuration were devoid of such activity, underscoring the importance of stereochemistry in antiviral drug design.
Development of Anticancer Compounds
The development of novel anticancer agents often relies on the stereoselective synthesis of complex molecules. While direct synthesis of an anticancer drug from this compound is not prominently documented in the provided search results, the broader class of aminobenzylnaphthols, derived from the reaction of 2-naphthol, benzaldehydes, and α-amino acids, has shown potential as anticancer agents. These compounds have exhibited cytotoxic properties and the ability to induce apoptosis in cancer cell lines. mdpi.com The synthesis of such compounds highlights the potential utility of chiral amino acid derivatives, a class to which this compound belongs, in the generation of new anticancer drug candidates. mdpi.com
Precursor for Neurotrophic Agents
Neurotrophic agents are crucial for the survival, development, and function of neurons, and their synthesis is a key area of research for treating neurodegenerative diseases. While the direct use of this compound as a precursor for neurotrophic agents is not explicitly detailed in the provided search results, the synthesis of small molecules that can mimic the function of neurotrophic factors is an important strategy. These synthetic efforts often involve the use of chiral building blocks to achieve the desired biological activity.
Synthesis of GPR88 Agonists and Ligands
This compound and its derivatives have been identified as key components in the synthesis of agonists for the G protein-coupled receptor 88 (GPR88), a target for the treatment of psychiatric disorders like schizophrenia. nih.gov A series of phenylglycinol and phenylamine analogs have been synthesized and evaluated for their GPR88 agonist activity. nih.gov Furthermore, 4-hydroxyphenylglycinol derivatives have been designed and assessed for their agonist activity at this receptor, indicating the importance of the phenylglycinol scaffold in developing new ligands for GPR88. researchgate.netopnme.com
| Compound Type | Target | Application |
| Phenylglycinol Analogs | GPR88 | Treatment of psychiatric disorders (e.g., schizophrenia) nih.gov |
| 4-Hydroxyphenylglycinol Derivatives | GPR88 | Development of GPR88 agonists researchgate.netopnme.com |
Intermediate in Beta-Lactam Antibiotic Synthesis (indirect comparison)
While not a direct precursor, derivatives of phenylglycine, which is structurally related to this compound, serve as important chiral auxiliaries in the asymmetric synthesis of β-lactam antibiotics. Specifically, chiral glycine (B1666218) derivatives that incorporate an oxazolidinone moiety are utilized in the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, to produce optically active β-lactams with high diastereoselectivity. nih.gov This highlights the utility of the phenylglycine framework in controlling the stereochemistry of these vital antibiotics.
Application in Peptide Synthesis
This compound is directly utilized in peptide synthesis. sigmaaldrich.com It can be incorporated into peptide chains, and its chiral nature can influence the secondary structure and biological activity of the resulting peptide. The process of peptide synthesis involves the sequential addition of amino acids to a growing chain, often on a solid support. peptide.commerckmillipore.comnih.gov The use of non-proteinogenic amino acids and their derivatives, like this compound, allows for the creation of peptides with novel properties for various therapeutic and research applications. merckmillipore.com
Role in Drug Design and Optimization
This compound is a crucial chiral building block in pharmaceutical development, primarily utilized as a chiral auxiliary. A chiral auxiliary is a molecule temporarily incorporated into a synthetic process to control the stereochemical outcome of a reaction. Its fundamental role in drug design is not typically to be part of the final active pharmaceutical ingredient (API), but to ensure the synthesis of a specific enantiomer—one of two mirror-image forms of a chiral drug molecule. This control is paramount, as different enantiomers of a drug can exhibit widely different biological activities. By guiding the formation of a specific three-dimensional structure, this compound enables the production of single-enantiomer drugs, which is a critical aspect of modern drug design and optimization.
The stereochemistry of a drug molecule is a critical determinant of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. The use of this compound as a chiral auxiliary to produce a specific enantiomer has a profound, albeit indirect, influence on these properties. Biological systems, including receptors, enzymes, and transporters, are themselves chiral. Consequently, the interaction between a drug and its biological target is often highly stereoselective.
One enantiomer, often termed the "eutomer," may fit perfectly into the binding site of a target receptor or enzyme, eliciting the desired therapeutic effect. Its mirror image, the "distomer," may bind with significantly lower affinity, be inactive, or even bind to a different target, causing unwanted side effects.
A clear example of this principle is demonstrated in the synthesis of dopaminergic 1-benzyltetrahydroisoquinolines (BTHIQs), where (S)-phenylglycinol was used as a chiral auxiliary to produce the (1S)-enantiomers. nih.gov Subsequent pharmacological evaluation revealed that these (1S)-enantiomers bind to D1 and D2 dopamine (B1211576) receptors with affinities 5 to 15 times higher than their corresponding (1R)-enantiomers. nih.gov This stark difference in binding affinity, a key pharmacodynamic parameter, is a direct consequence of the specific chirality established during the synthesis. This highlights how the "influence" of this compound is realized: it enables the selective synthesis of the more potent enantiomer, thereby optimizing the drug's primary pharmacological action.
Table 1: Conceptual Illustration of Enantiomeric Differences in Pharmacological Profiles
| Parameter | (S)-Enantiomer (Eutomer) | (R)-Enantiomer (Distomer) | Rationale |
|---|---|---|---|
| Receptor Binding Affinity (Ki) | Low Value (e.g., 10 nM) | High Value (e.g., 150 nM) | The eutomer has a higher stereochemical compatibility with the chiral receptor binding site, leading to stronger binding. |
| Pharmacological Potency (EC50) | Low Value | High Value | Higher binding affinity typically translates to a greater biological response at a lower concentration. |
| Metabolic Rate (Clearance) | May differ | May differ | Metabolic enzymes are chiral and can process one enantiomer more rapidly than the other, affecting the drug's half-life. |
Case Studies in Pharmaceutical Development
The strategic use of this compound as a chiral auxiliary is best illustrated through its application in the development of novel, optically pure therapeutic agents. A key case study is the enantioselective synthesis of benzyltetrahydroisoquinolines (BTHIQs), a class of compounds investigated for their activity at dopamine receptors. nih.gov
In this synthetic approach, (S)-phenylglycinol was employed to direct the stereochemistry of a crucial reduction step. The process involved reacting the chiral auxiliary with an isoquinoline (B145761) precursor to form an isoquinolinium salt. The presence of the chiral (S)-phenylglycinol moiety on this intermediate sterically guided the subsequent reduction of the carbon-nitrogen double bond. This directed attack by the reducing agent resulted in the formation of the desired (1R,S)-benzyltetrahydroisoquinoline diastereomer with high selectivity.
Once the critical stereocenter was established, the chiral auxiliary was no longer needed. It was chemically cleaved and removed from the molecule, yielding the optically pure (1R,S)-BTHIQ product. nih.gov This method demonstrates the classic and effective use of a chiral auxiliary: it controls the stereochemical outcome of a key reaction and is then removed, having fulfilled its purpose without being part of the final molecule's core structure. This strategy is a powerful tool in pharmaceutical development for accessing specific, biologically active enantiomers. nih.gov
Table 2: Case Study Summary: Synthesis of (1R,S)-Benzyltetrahydroisoquinolines
| Aspect | Description |
|---|---|
| Target Molecule Class | Benzyltetrahydroisoquinolines (BTHIQs) |
| Therapeutic Area | Dopaminergic agents for neurological research |
| Role of this compound | Chiral Auxiliary |
| Key Synthetic Step | Stereoselective reduction of an isoquinolinium salt intermediate. nih.gov |
| Mechanism of Action | The auxiliary directs the approach of the reducing agent to one face of the molecule, controlling the formation of a new stereocenter. nih.gov |
| Outcome | Production of the desired (1R,S)-diastereomer with high selectivity. nih.gov |
| Final Step | Reductive removal of the chiral auxiliary to yield the final, optically pure product. nih.gov |
Advanced Characterization and Analytical Methods in S + 2 Phenylglycinol Research
Spectroscopic Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (S)-(+)-2-Phenylglycinol.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The methine proton (CH) adjacent to both the phenyl group and the nitrogen atom gives a signal around δ 4.0 ppm. The two diastereotopic protons of the methylene (B1212753) group (CH₂) next to the hydroxyl group appear as separate signals, often as a doublet of doublets, due to their different spatial environments. The protons of the amine (NH₂) and hydroxyl (OH) groups are exchangeable and their chemical shifts can vary depending on the solvent and concentration; they often appear as broad singlets.
¹³C NMR spectroscopy provides complementary information, showing distinct peaks for each carbon atom in a unique electronic environment. This allows for the confirmation of the carbon skeleton of the molecule.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.22 - 7.35 | Multiplet |
| Methine (CH-N) | 4.01 | Triplet |
| Methylene (CH₂-O) | 3.53 - 3.70 | Multiplet |
| Amine (NH₂) | 2.68 | Broad Singlet |
| Hydroxyl (OH) | Variable | Broad Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
The IR spectrum of this compound exhibits several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol appears in the fingerprint region, usually around 1050-1150 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretching | 3200 - 3500 (Broad) |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. For chiral molecules like this compound, a specialized form, Chiral GC, is employed to determine the enantiomeric excess (e.e.). sigmaaldrich.com This is a critical quality control parameter, as the biological or chemical activity of the compound is often dependent on its enantiomeric purity.
In Chiral GC, the stationary phase within the capillary column is coated with a chiral selector. As the enantiomers of a derivatized, volatile form of phenylglycinol pass through the column, they interact differently with the chiral stationary phase. This differential interaction leads to a difference in retention times, allowing for their separation and quantification. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess of the this compound sample. The enantiomeric excess is a measure of the purity of one enantiomer over the other. chromatographyonline.comgcms.cz
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be adapted for the analysis of chiral compounds. For molecules with multiple stereocenters, HPLC can be used to determine the diastereomeric ratio. Furthermore, Chiral HPLC is widely used to determine the enantiomeric excess of compounds like this compound.
To determine the enantiomeric excess, a chiral stationary phase (CSP) is used in the HPLC column. Similar to chiral GC, the enantiomers of this compound exhibit different affinities for the CSP, resulting in different retention times and their separation. The use of a UV detector allows for the quantification of each enantiomer, from which the enantiomeric excess can be accurately calculated. This method is particularly useful as it often does not require derivatization of the analyte.
When this compound is used in reactions that generate a second stereocenter, the resulting products are diastereomers. Standard, non-chiral HPLC can often be used to separate and quantify these diastereomers, providing the diastereomeric ratio of the reaction products.
Crystallographic Analysis
Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
X-ray crystallography is the most definitive method for determining the absolute configuration and detailed solid-state structure of a chiral molecule like this compound. nih.govnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The diffraction pattern provides information about the electron density distribution within the crystal, from which a three-dimensional model of the molecule can be constructed. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry, unequivocally confirming the (S) configuration at the stereocenter. This analysis provides precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous structural elucidation of this compound in the solid state. This is crucial for understanding its chemical reactivity and its interactions with other chiral molecules. nih.gov
Computational Chemistry and Modeling
Computational chemistry serves as a powerful tool in understanding the behavior and reactivity of chiral molecules like this compound at a molecular level. Through theoretical calculations and modeling, researchers can predict and rationalize experimental outcomes, saving time and resources.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, the energetic feasibility of a proposed reaction can be determined.
These calculations provide detailed mechanistic insights, for example, by exploring the steps involved in constructing larger molecules from chiral building blocks. A four-step mechanism for a tandem radical reaction was proposed and theoretically explored using DFT. The theory helps to identify the most plausible reaction pathway by comparing the activation energies of different potential routes. Pathways with lower energy barriers are considered more favorable. This predictive capability is crucial for designing new synthetic strategies and understanding complex reaction networks.
This compound and its enantiomer are valuable chiral auxiliaries in asymmetric synthesis. One area where they are employed is in cyclocondensation reactions to create new stereogenic centers with high selectivity. For instance, the double cyclocondensation of symmetric aryl bis(oxoacids) with (R)-phenylglycinol has been shown to proceed with high stereoselectivity, yielding specific enantiopure products. rsc.org
Computational modeling is employed to understand the origin of this high stereoselectivity. By modeling the transition states of the cyclocondensation step, researchers can analyze the non-covalent interactions (such as steric hindrance and hydrogen bonding) that dictate which diastereomeric pathway is energetically favored. These models can explain why one absolute configuration is formed preferentially, and the findings are often corroborated by experimental evidence, such as X-ray crystallographic analysis of the resulting products. rsc.org
Chiral Recognition and Sensing
The ability to distinguish between the enantiomers of chiral compounds is critical in many fields, particularly in the pharmaceutical industry. Advanced analytical methods have been developed for the chiral recognition of phenylglycinol enantiomers.
Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique capable of detecting mass changes at the nanogram level. nih.govwikipedia.org This technology has been adapted for chiral recognition by functionalizing the surface of the quartz crystal with a chiral selector molecule.
In one notable application, a calix nih.govarene derivative functionalized with (R)-2-phenylglycinol moieties was used as the chiral recognition layer on a QCM sensor. nih.govbeilstein-journals.org This sensor demonstrated excellent chiral detection efficiency for the amino acid alanine (B10760859). nih.gov The principle of operation is based on the differential interaction between the chiral selector on the sensor surface and the enantiomers in a solution. One enantiomer will bind more strongly or in greater quantity to the chiral surface, resulting in a larger mass increase and a correspondingly larger decrease in the crystal's oscillation frequency. This frequency shift allows for real-time, sensitive, and selective detection of the target enantiomer. nih.govbeilstein-journals.org
| Step | Description | Measurement |
|---|---|---|
| 1. Functionalization | The QCM crystal surface is coated with a chiral selector (e.g., a derivative of phenylglycinol). | Initial resonant frequency is established. |
| 2. Exposure | The sensor is exposed to a solution containing a racemic or enantiomerically enriched mixture. | - |
| 3. Selective Adsorption | One enantiomer preferentially binds to the chiral surface due to stereochemically favored interactions. | Adsorption of mass causes a decrease in the crystal's resonant frequency. |
| 4. Detection | The magnitude of the frequency shift is proportional to the mass of the adsorbed enantiomer. | The difference in frequency shift upon exposure to different enantiomers indicates chiral recognition. |
A novel strategy for rapid chiral analysis utilizes liquid-phase cyclic chemiluminescence (CCL). nih.govrsc.org This method is based on the principle that the interaction between a chiral host (e.g., a chiral metal-organic complex) and a chiral guest (the analyte) can influence the kinetics of a chemiluminescent reaction, such as the luminol-hydrogen peroxide system. nih.govrsc.orgbohrium.com
A key parameter measured in CCL is the lifetime (τ) of the multistage signals, which is a concentration-independent and distinguishable constant for a given chiral host-guest system. nih.govrsc.org
The CCL technique has been successfully applied to discriminate between the enantiomers of phenylglycinol. rsc.org When a specific chiral host was used, different lifetime (τ) values were recorded for (R)-(−)-2-phenylglycinol and this compound, allowing for their clear differentiation. rsc.org
| Compound | Lifetime (τ) in seconds |
|---|---|
| (R)-(−)-2-Phenylglycinol | 58.3 |
| This compound | 46.5 |
Data sourced from a study using a chiral metal-organic complex as the host. rsc.org
Furthermore, this method provides a direct route to determine the enantiomeric excess (ee) of a mixture. nih.govrsc.org The measured lifetime (τ) of a mixture of two enantiomers is the weighted average of the lifetimes of the individual pure enantiomers. nih.govrsc.org This relationship allows for the calculation of the ee value directly from the measured τ value of the mixture, eliminating the need for separation or the creation of calibration curves. rsc.org This capability is particularly valuable for high-throughput screening in fields like asymmetric synthesis and pharmaceutical analysis. nih.gov
Liquid-Phase Cyclic Chemiluminescence for Chiral Analysis
Kinetic and Mechanistic Studies
Kinetic and mechanistic investigations into reactions involving this compound have predominantly centered on its application as a chiral precursor for catalysts in asymmetric synthesis. The most notable of these is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from this compound or a related chiral amino alcohol. These studies have provided significant insights into the reaction pathway and the origins of enantioselectivity.
The mechanism of the CBS reduction has been a subject of detailed study. It is widely accepted that the reaction proceeds through a highly organized transition state. The first step involves the coordination of borane (B79455) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. This dual activation, where the catalyst simultaneously activates both the reducing agent and the substrate, is a key feature of the reaction's efficiency.
Hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. The stereochemical outcome of the reduction is dictated by the facial selectivity of the ketone's approach to the catalyst-borane complex. The chiral environment created by the (S)-2-phenylglycinol-derived moiety directs the ketone to bind in a way that minimizes steric interactions between its larger substituent and the catalyst's chiral framework. This preferential orientation leads to the formation of one enantiomer of the alcohol product in excess.
More recent computational studies have refined the understanding of the factors controlling enantioselectivity. While the classical model emphasizes steric repulsion in the transition state, computational analyses, including Symmetry-Adapted Perturbation Theory (SAPT0), have highlighted the significant role of London dispersion (LD) interactions. These studies suggest that attractive LD forces between the substrate and the catalyst can be as important, if not more so, than steric hindrance in determining the preferred transition state geometry and thus the enantiomeric excess of the product.
For the CBS reduction of acetophenone (B1666503) using an oxazaborolidine catalyst, the interaction energies in the transition states leading to the (R) and (S) products have been computationally analyzed. The following table summarizes the key interaction energy components from a SAPT0 analysis, illustrating the subtle energetic differences that lead to high enantioselectivity.
| Interaction Component | Energy for (R)-Transition State (kcal/mol) | Energy for (S)-Transition State (kcal/mol) | Energy Difference (ΔE, kcal/mol) |
|---|---|---|---|
| Electrostatics | -10.5 | -10.2 | -0.3 |
| Exchange (Repulsion) | 15.0 | 15.5 | -0.5 |
| Induction | -5.5 | -5.3 | -0.2 |
| Dispersion | -8.0 | -7.5 | -0.5 |
| Total Interaction Energy | -9.0 | -7.5 | -1.5 |
Another significant area where the kinetics and mechanism involving this compound are pertinent is in dynamic kinetic resolution (DKR). In DKR, a chiral catalyst, often derived from or incorporating a structure similar to (S)-phenylglycinol, is used to selectively react with one enantiomer of a racemic starting material. Concurrently, the unreactive enantiomer is rapidly racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.
The kinetics of DKR are governed by the relative rates of the catalytic reaction and the racemization of the starting material. For a successful DKR, the rate of racemization (krac) must be comparable to or faster than the rate of reaction of the faster-reacting enantiomer (kfast).
The following table outlines the key kinetic parameters in a typical dynamic kinetic resolution process.
| Kinetic Parameter | Description | Ideal Relationship for DKR |
|---|---|---|
| kfast | Rate constant for the reaction of the faster-reacting enantiomer | krac ≥ kfast > kslow |
| kslow | Rate constant for the reaction of the slower-reacting enantiomer | |
| krac | Rate constant for the racemization of the starting material | |
| Selectivity Factor (s) | s = kfast / kslow | High 's' value is desirable for high enantiomeric excess |
Research in this area continues to refine the mechanistic understanding and expand the applications of catalysts and chiral auxiliaries derived from this compound, with a focus on enhancing catalytic activity, improving enantioselectivity, and broadening the substrate scope.
Biological and Biochemical Research Aspects
Enzyme Mechanism Studies
The stereochemical purity of (S)-(+)-2-Phenylglycinol makes it an ideal candidate for investigating the stereospecificity and mechanisms of various enzymes. Its distinct spatial arrangement allows researchers to probe the intricacies of enzyme-substrate interactions and the kinetics of stereoselective transformations.
Substrate in Biochemical Assays
This compound serves as a substrate in a variety of biochemical assays designed to characterize enzyme activity and selectivity. A prominent example is its use in assays involving lipases. Lipases are a class of enzymes that catalyze the hydrolysis of fats and are widely used in biocatalysis for their ability to perform stereoselective transformations.
In one such application, the lipase (B570770) Novozym 435, derived from Candida antarctica, has been utilized in the selective amidation of phenylglycinol. This reaction is of interest for the synthesis of ceramide analogs, which have shown potential in modulating inflammatory responses by inhibiting the production of cytokines like TNF-α nih.gov. The use of this compound in these assays allows for the precise monitoring of the enzyme's regioselectivity, specifically its preference for N-acylation over O-acylation nih.gov.
Biochemical assays involving transaminases also utilize phenylglycinol derivatives to study their kinetic resolution capabilities. Transaminases are crucial enzymes in amino acid metabolism and are increasingly employed for the synthesis of chiral amines mdpi.comrsc.orgmdpi.com. By using racemic mixtures of phenylglycinol or its precursors, researchers can assess the enantioselectivity of different transaminases and optimize conditions for the production of enantiomerically pure amines.
The progress of these enzymatic reactions is typically monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which can separate and quantify the substrate and the resulting products, providing valuable data on reaction rates and enzyme efficiency.
Enzyme Kinetics and Chiral Substrates
The study of enzyme kinetics with chiral substrates like this compound provides fundamental insights into the catalytic mechanism and stereospecificity of enzymes. The ability of an enzyme to preferentially act on one enantiomer over the other is a key characteristic that is quantified through kinetic parameters.
Kinetic Resolution: A major application of this compound in enzyme kinetics is in the study of kinetic resolution. This process relies on the differential rate of reaction of a chiral catalyst, such as an enzyme, with the two enantiomers of a racemic mixture. The result is the enrichment of the less reactive enantiomer and the conversion of the more reactive one into a product.
Lipases, such as Novozym 435, are frequently studied for their ability to catalyze the kinetic resolution of racemic alcohols and amines through acylation reactions nih.govmdpi.commdpi.compolimi.it. While specific kinetic parameters (K_m and k_cat) for this compound with many lipases are not extensively reported in readily available literature, the principles of these reactions are well-established. The enzyme's active site, with its specific three-dimensional geometry, accommodates one enantiomer more readily than the other, leading to a significant difference in their reaction rates.
Similarly, transaminases are employed for the kinetic resolution of racemic amines, where one enantiomer is selectively converted to a ketone, leaving the other enantiomer in high enantiomeric excess. The efficiency of this process is a direct reflection of the enzyme's kinetic preference for one stereoisomer. For instance, mutants of ω-transaminases have been developed that show increased activity for the conversion of (R)-phenylglycinol, highlighting the tunability of enzyme kinetics for specific chiral substrates mdpi.com.
The kinetic performance of an enzyme in these resolutions is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value indicates a high degree of discrimination between the two enantiomers and is a desirable characteristic for preparative applications.
Interactions with Molecular Targets
The specific stereochemistry of this compound also dictates its interactions with other biological macromolecules, including enzymes and receptors, leading to modulation of their function.
Enzyme Modulation
While primarily studied as a substrate, the potential for this compound and its derivatives to act as modulators of enzyme activity, either as inhibitors or activators, is an area of research interest. The structural similarity of this compound to endogenous molecules or other enzyme substrates suggests that it could bind to the active site or allosteric sites of certain enzymes, thereby altering their catalytic efficiency.
For instance, the core structure of phenylglycinol is present in various bioactive compounds that are known to interact with enzymes. However, specific studies detailing the direct modulatory effects of this compound on enzyme kinetics are not extensively documented in the public domain. Future research may explore its potential to inhibit or activate specific enzymes involved in various metabolic pathways.
Receptor Interactions
The chirality of a molecule is often a critical determinant of its ability to bind to and activate or block a biological receptor. Research has shown that derivatives of this compound can exhibit significant and stereospecific interactions with important receptor systems in the body.
NK1 Receptor Antagonism: Phenylglycinol-based compounds have been investigated as antagonists of the human neurokinin-1 (NK1) receptor nih.gov. The NK1 receptor is involved in various physiological processes, including pain transmission and inflammation. Studies have focused on modifying the phenylglycinol scaffold to develop compounds with high affinity for this receptor, with some derivatives exhibiting sub-nanomolar affinity nih.gov. This research highlights the potential of the phenylglycinol backbone as a scaffold for designing potent receptor antagonists.
Dopamine (B1211576) Receptor Binding: The stereochemistry of molecules derived from phenylglycinol has a profound impact on their interaction with dopamine receptors. In the synthesis of benzyltetrahydroisoquinolines (BTHIQs), which are known to interact with dopamine receptors, (S)-phenylglycinol has been used as a chiral auxiliary researchgate.net. It was found that the (1S)-enantiomers of the resulting BTHIQs, derived from (S)-phenylglycinol, exhibited significantly higher binding affinities for both D1 and D2 dopamine receptors—in some cases, 5 to 15 times higher than their (1R)-enantiomer counterparts researchgate.net. This demonstrates the critical role of the stereocenter derived from this compound in determining the pharmacological activity of these compounds at dopamine receptors.
Biological Activity and Medicinal Implications
The interactions of this compound-derived compounds with molecular targets translate into broader biological activities and potential therapeutic applications.
The development of high-affinity NK1 receptor antagonists based on the phenylglycinol structure holds promise for the treatment of conditions where the NK1 receptor plays a pathological role, such as chronic pain, depression, and chemotherapy-induced nausea and vomiting nih.gov. The ability to fine-tune the structure of these compounds to optimize their receptor binding and pharmacokinetic properties is a key area of medicinal chemistry research.
Furthermore, the stereoselective interaction of (S)-phenylglycinol-derived BTHIQs with dopamine receptors suggests their potential as novel therapeutic agents for neurological and psychiatric disorders involving the dopaminergic system, such as Parkinson's disease or schizophrenia researchgate.net. The higher affinity of the (1S)-enantiomers underscores the importance of asymmetric synthesis, often employing chiral building blocks like this compound, in the development of more potent and selective drugs with fewer side effects.
Role in Synthesis of β-Arrestin-biased β(2)-adrenoceptor agonists
This compound serves as a key chiral building block in the synthesis of novel β(2)-adrenoceptor agonists. Research has focused on developing "biased ligands" which preferentially activate specific downstream signaling pathways. In the context of the β(2)-adrenoceptor, a G protein-coupled receptor (GPCR), agonists can trigger signals through G proteins (leading to effects like bronchodilation) or through β-arrestins. β-arrestin-biased agonists are of particular interest as they may offer therapeutic benefits while minimizing the side effects associated with prolonged G protein activation, such as receptor desensitization. nih.govnih.govresearchgate.net
A drug discovery program aimed at identifying new β(2)-adrenoceptor agonists synthesized and evaluated approximately 150 compounds, including derivatives based on the 2-amino-2-phenylethanol (B122105) scaffold, to which this compound belongs. nih.govnih.govebi.ac.uk From this extensive screening, nineteen bioactive compounds were selected for further analysis to determine their signaling bias. This was accomplished by comparing their ability to stimulate cAMP production (a G-protein-mediated pathway) versus their capacity to recruit β-arrestin. nih.govnih.gov
The quantitative analysis of this data, using the Black–Leff operational model, led to the identification of three specific compounds—L-2, L-4, and L-12—as novel β-arrestin-biased β(2)-adrenoceptor agonists. nih.govnih.gov These compounds all share a core structure of 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, derived from the foundational 2-amino-2-phenylethanol structure. nih.govnih.govresearchgate.net In contrast, the well-known β(2)-agonist Salmeterol was found to be Gs-protein biased. nih.govnih.gov These findings highlight the utility of the this compound scaffold in developing functionally selective ligands that could lead to improved treatments for conditions like heart failure and asthma. nih.govnih.gov
| Compound | Core Structure | Signaling Bias |
|---|---|---|
| L-2 | 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β-arrestin-biased |
| L-4 | 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β-arrestin-biased |
| L-12 | 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | β-arrestin-biased |
Studies on Enantioenriched Positive Allosteric Modulators of Dopamine D1 Receptor
Research into treatments for cognitive deficits associated with neuropsychiatric diseases has led to the investigation of positive allosteric modulators (PAMs) for the dopamine D1 receptor (D1R). mdpi.comnih.govnih.gov PAMs offer a novel therapeutic mechanism by enhancing the receptor's response to the endogenous agonist, dopamine, rather than directly activating the receptor themselves. nih.govunc.edu
A first-in-class racemic D1R PAM, identified as compound 2, was discovered through high-throughput screening. mdpi.comnih.gov Recognizing that different stereoisomers can have distinct pharmacological properties, researchers undertook the enantioenrichment of this compound to study its optical isomers separately. mdpi.comnih.gov This work revealed significant differences in the affinity and allosteric cooperativity between the enantiomers.
The study confirmed that both the racemate and the individual enantiomers of compound 2 are active and selective for the D1R. mdpi.comnih.gov However, the (S)- and (R)-isomers displayed notable distinctions in their interaction with the receptor. Specifically, they showed different affinities for the D1R and varying levels of positive cooperativity with dopamine. mdpi.comnih.gov These findings underscore the critical importance of evaluating optically pure compounds in structure-activity relationship studies for the development of D1R PAMs with superior and well-defined allosteric properties. mdpi.com
| Compound Form | Pharmacological Activity | Key Finding |
|---|---|---|
| rac-2 (Racemic) | Acts as an ago-PAM, potentiating Dopamine (DA) potency. | Baseline activity established. |
| (S)-2 (Enantioenriched) | Acts as an ago-PAM with distinct pharmacology from (R)-2. | Enantiomers display different affinities for the D1R and different levels of positive cooperativity with DA. mdpi.com |
| (R)-2 (Enantioenriched) | Acts as an ago-PAM with distinct pharmacology from (S)-2. |
Ceramides Analogs and Inflammatory Cytokine Inhibition
This compound is utilized as a substrate in the synthesis of ceramide analogs, which have been investigated for their role in regulating inflammatory responses. nih.govresearchgate.net Ceramides and their related molecules can influence the expression of inflammatory cytokines, and specific synthetic analogs have shown potential as inhibitors of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.govresearchgate.netresearchgate.net
The synthesis of these analogs from phenylglycinol presents a chemical challenge because the molecule contains two active hydrogen groups (on the hydroxyl and amino groups). nih.govresearchgate.net Traditional chemical synthesis can lead to a mixture of products, including undesirable esters and diacetylated compounds, which reduces the yield of the target amide product. nih.gov
To overcome this lack of regioselectivity, researchers have explored enzymatic synthesis. Studies have shown that the immobilized lipase Novozym 435 can selectively catalyze the amidation of phenylglycinol, favoring N-acylation over O-acylation. nih.govresearchgate.net This enzymatic approach provides a highly selective and efficient route to the desired ceramide analogs. In a solvent-free system, this method achieved a high yield of the aromatic amide compound (89.41 ± 2.8%) with minimal formation of byproducts. nih.gov This work demonstrates that ceramide analogs synthesized from phenylglycinol can inhibit the production of the cytokine TNF-α, pointing to their potential as therapeutic agents for inflammatory diseases. nih.govresearchgate.netresearchgate.net
| Synthesis Method | Key Characteristic | Reported Yield of Amide Product |
|---|---|---|
| Traditional Chemical Catalysis | Poor regioselectivity, formation of byproducts (esters, diacetylated compounds). nih.gov | Lower due to byproduct formation. |
| Enzymatic (Novozym 435) | High regioselectivity for N-acylation. nih.govresearchgate.net | 89.41 ± 2.8% in a solvent-free system. nih.gov |
Emerging Research and Future Perspectives
Novel Synthetic Routes and Improved Efficiency
The demand for enantiomerically pure (S)-(+)-2-phenylglycinol has driven the development of innovative synthetic strategies that offer higher efficiency, selectivity, and sustainability compared to traditional methods. A significant trend is the move towards biocatalytic and chemoenzymatic cascade reactions, which allow for multi-step transformations in a single pot, reducing waste and operational complexity.
One such advanced approach involves a six-step artificial cascade biocatalysis system to produce (S)-phenylglycinol from the bio-based feedstock L-phenylalanine. nih.govdoaj.org This system utilizes a microbial consortium of two different engineered Escherichia coli cell modules. The first module converts L-phenylalanine to the intermediate 2-hydroxyacetophenone (B1195853) through the action of six distinct enzymes. The second module then transforms this intermediate into (S)-phenylglycinol using an (S)-ω-transaminase, along with alanine (B10760859) dehydrogenase and glucose dehydrogenase for cofactor regeneration. nih.govdoaj.org This one-pot process achieves remarkable results, with conversions of up to 99% and an enantiomeric excess (ee) greater than 99%. nih.govdoaj.org On a preparative scale, this method has yielded (S)-phenylglycinol in 71.0% yield with a productivity of 5.19 g/L per day. nih.govdoaj.org
These multi-enzyme cascades represent a significant improvement in efficiency, offering high yields, excellent enantioselectivity, and mild reaction conditions, thereby providing a practical and sustainable route to (S)-phenylglycinol. nih.govdoaj.org
Advanced Chiral Catalyst and Ligand Development
This compound is a cornerstone in the field of asymmetric catalysis, serving as a premier chiral building block for a diverse array of ligands. nbinno.com Its rigid structure and well-defined stereocenters are readily transferred to ligands, which then impart high levels of stereocontrol in metal-catalyzed reactions. The exploration of new ligand structures based on the phenylglycinol scaffold is a continuous effort, aiming for catalysts with enhanced activity, stability, and selectivity. nbinno.com
A prominent class of ligands derived from (S)-2-phenylglycinol are the C₂-symmetric bis(oxazoline) (BOX) ligands. These are synthesized by the cyclization of the amino alcohol with dicarboxylic or dinitrile compounds. ucl.ac.uk When complexed with transition metals like copper, rhodium, or palladium, these BOX-metal complexes act as powerful Lewis acid catalysts for a wide range of asymmetric transformations. nbinno.com The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand, where the substituent at the oxazoline's 4-position sterically blocks one enantiotopic face of the substrate. ucl.ac.uk
The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific reactions, contributing to more efficient and sustainable chemical processes. nbinno.com
Exploration of New Asymmetric Reactions
Catalysts derived from this compound are instrumental in expanding the toolkit of asymmetric synthesis. The chiral ligands synthesized from this amino alcohol have proven effective in a multitude of reactions, including asymmetric hydrogenation, epoxidation, and various carbon-carbon bond-forming reactions. nbinno.com
Research continues to uncover new applications for these catalysts. For instance, copper complexes of BOX ligands derived from (S)-2-phenylglycinol are highly effective in enantioselective:
Friedel-Crafts Alkylations: Creating chiral C-C bonds by adding indoles to nitroolefins.
Aldol (B89426) Reactions: Including Mukaiyama aldol reactions to produce chiral β-hydroxy carbonyl compounds. nih.gov
Mannich Reactions: For the synthesis of chiral β-amino carbonyl compounds.
Diels-Alder Reactions: Constructing stereochemically complex cyclic systems.
The efficacy of these catalytic systems is demonstrated by the high enantioselectivities achieved, often exceeding 90% ee, which is crucial for the synthesis of pharmaceuticals and agrochemicals. nbinno.com The ongoing development in this area promises to unlock new synthetic pathways to complex chiral molecules.
Biotechnological Advancements in Chiral Compound Production
Biotechnology offers a powerful and sustainable alternative for the production of chiral compounds like this compound. The use of whole-cell biocatalysts and isolated enzymes provides high selectivity under mild, environmentally benign conditions. nih.gov
A key advancement is the use of engineered microorganisms to perform complex multi-step syntheses. As detailed previously, engineered E. coli strains have been developed to house entire enzymatic cascades that convert simple, renewable starting materials like L-phenylalanine or even glucose and glycerol (B35011) into enantiopure (S)-phenylglycinol. nih.govdoaj.orgresearchgate.net These whole-cell systems have the advantage of containing all necessary enzymes and cofactors, simplifying the process and reducing costs.
The core of many of these biocatalytic routes is the use of ω-transaminases (ω-TAs), which catalyze the asymmetric amination of a ketone precursor (2-hydroxyacetophenone) to the final amino alcohol product. nih.govmdpi.com Researchers are actively engaged in enzyme engineering and rational design to improve the activity, stability, and substrate scope of these transaminases, particularly for bulky substrates, which is a common challenge in industrial applications. almacgroup.com By creating mutant enzymes with optimized active sites, the catalytic efficiency of these biocatalytic processes can be significantly enhanced. almacgroup.com
| Biocatalytic Method | Starting Material | Key Enzymes | Conversion | Enantiomeric Excess (ee) |
| Artificial Cascade in E. coli | L-Phenylalanine | Phenylalanine ammonia (B1221849) lyase, Ferulic acid decarboxylase, Styrene (B11656) monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, (S)-ω-Transaminase | >99% | >99% |
| One-pot Epoxidation-Amination | Styrenes | Styrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, Transaminase | Up to 62% | >99% |
Table 1: Overview of selected biotechnological routes for (S)-phenylglycinol production. nih.govresearchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of chiral compounds, and this compound is no exception. researchgate.netmdpi.com This involves the use of renewable feedstocks, solvent-free reaction conditions, and the development of recyclable catalysts to minimize environmental impact. mdpi.comnih.gov
Continuous flow chemistry is an emerging technology that aligns perfectly with the goals of sustainable synthesis. rsc.org Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. mdpi.com For the production of chiral amino alcohols, continuous-flow systems using immobilized enzymes have been developed. mdpi.com For example, lipase-catalyzed ring-opening of epoxides with amines to produce β-amino alcohols has been successfully demonstrated in a continuous-flow reactor, achieving high yields with short residence times under mild conditions. mdpi.com
This approach offers a promising pathway for the scalable, efficient, and green production of (S)-phenylglycinol and its derivatives. The ability to telescope multi-step reactions, including biocatalytic cascades, into a single continuous flow process can significantly reduce manufacturing costs and environmental footprint. rsc.org
Further Applications in Complex Natural Product and Drug Synthesis
The primary value of this compound lies in its application as a chiral auxiliary and a key intermediate in the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. nih.gov A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction before being cleaved from the molecule. wikipedia.org
(S)-2-Phenylglycinol is used to prepare chiral imines or oxazolidines, which then undergo diastereoselective reactions. ottokemi.com For instance, it can be condensed with aldehydes to form imines, which then react with nucleophiles like Grignard reagents in a highly stereocontrolled manner. This strategy is a cornerstone for building up the core structures of more complex molecules.
Its structural motif is found in numerous biologically active compounds, and its use as a starting material simplifies their total synthesis. Enantiopure phenylglycinols are key building blocks for various pharmaceuticals, including:
Neurotrophic agents
h5-HT1D receptor agonists
Antimitotic agents
p21-activated kinases (PAK4) inhibitors nih.gov
As synthetic chemists tackle increasingly complex molecular targets, the demand for versatile and reliable chiral building blocks like this compound is expected to grow, further stimulating research into its synthesis and applications.
Q & A
Q. Table 1: Typical Chiral HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection | Retention Time (S vs. R) |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 mL/min | UV 254 nm | 12.3 min (S) vs. 14.8 min (R) |
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Answer:
- FT-IR : Identify functional groups (e.g., -NH₂ at ~3350 cm⁻¹, -OH at ~3200 cm⁻¹, and aromatic C-H at ~3050 cm⁻¹) .
- NMR : Use -NMR to confirm stereochemistry (e.g., coupling constants for vicinal protons) and -NMR for carbon skeleton validation .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 138.0913 for C₈H₁₂NO⁺) .
Advanced: How can reaction conditions be optimized for synthesizing (S)-Diphenyl-4,5-Dihydrooxazole derivatives from this compound?
Answer:
Key parameters include:
- Catalyst Selection : Use p-toluenesulfonic acid (PTSA) or ZnCl₂ for cyclocondensation with aldehydes .
- Solvent Effects : Toluene or DMF under reflux improves yield compared to polar aprotic solvents.
- Temperature Control : Maintain 110–120°C to avoid racemization.
- Workup : Purify via column chromatography (silica gel, ethyl acetate:hexane) and validate with melting point analysis (e.g., 145–147°C for (S)-diphenyl derivatives) .
Q. Table 2: Optimal Reaction Conditions
| Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | PTSA | Toluene | 110 | 85 |
| 4-Nitrobenzaldehyde | ZnCl₂ | DMF | 120 | 78 |
Advanced: How should researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?
Answer:
Contradictions often arise from subtle experimental variables:
- Replicate Key Studies : Reproduce baseline conditions (e.g., catalyst loading, solvent purity) from literature .
- Control Moisture : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Quantify Byproducts : Employ GC-MS or LC-MS to identify side products (e.g., Schiff bases or uncyclized intermediates) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical factors (e.g., pH, temperature gradients) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and acids .
Advanced: How can computational methods predict the thermodynamic stability of this compound derivatives?
Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate Gibbs free energy (ΔG) for tautomers or conformers .
- Solvent Effects : Use PCM models to simulate polarity impacts on stability (e.g., water vs. chloroform).
- Compare with Experimental Data : Validate using calorimetry (e.g., ΔH combustion from NIST databases) .
Q. Table 3: Computational vs. Experimental ΔG (kcal/mol)
| Derivative | Calculated ΔG | Experimental ΔG |
|---|---|---|
| N-Acetylated form | -12.3 | -11.9 |
| Oxazoline derivative | -8.7 | -8.5 |
Advanced: How to integrate this compound research findings into a manuscript adhering to journal guidelines?
Answer:
- Structure : Follow IMRAD format (Introduction, Methods, Results, Discussion) with detailed experimental sections .
- Data Presentation : Include raw spectral data (e.g., NMR shifts, IR peaks) in supplementary materials .
- Ethical Compliance : Declare conflicts of interest and funding sources per journal policies .
- Literature Review : Cite foundational studies (e.g., asymmetric catalysis applications) and recent advances (post-2020) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
